4-tert-Butoxymethylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-4-6-10(7-5-9)12(13)14/h4-7,13-14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBBCXVELDRAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395330 | |
| Record name | 4-tert-Butoxymethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024017-53-5 | |
| Record name | 4-tert-Butoxymethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butoxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-tert-Butoxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1024017-53-5
This technical guide provides a comprehensive overview of 4-tert-Butoxymethylphenylboronic acid, a valuable building block in organic synthesis, particularly relevant to drug discovery and development. This document details its chemical and physical properties, a plausible synthetic route, its primary applications, and a generalized role in modulating signaling pathways.
Compound Identification and Properties
This compound is an organoboron compound characterized by a phenylboronic acid scaffold substituted with a tert-butoxymethyl group. This substitution imparts specific steric and electronic properties that are beneficial in various chemical transformations. It is crucial to distinguish this compound from the similarly named 4-tert-Butylphenylboronic acid (CAS: 123324-71-0), which has a different chemical structure and properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1024017-53-5 |
| Molecular Formula | C₁₁H₁₇BO₃ |
| Molecular Weight | 208.06 g/mol |
| Appearance | Solid |
| Boiling Point | 325.5 ± 44.0 °C (Predicted)[1] |
| Density | 1.06 ± 0.1 g/cm³ (Predicted)[1] |
| pKa | 8.54 ± 0.16 (Predicted)[1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[1] |
Synthesis of this compound
Proposed Synthetic Pathway:
The synthesis would likely start from 1-bromo-4-(tert-butoxymethyl)benzene. This starting material can be prepared via the Williamson ether synthesis from 4-bromobenzyl alcohol and tert-butanol. The subsequent steps to the desired boronic acid are outlined below.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Generalized):
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 1-bromo-4-(tert-butoxymethyl)benzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.
-
Borylation: Cool the resulting Grignard reagent to -78°C. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the low temperature.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
The primary application of this compound in drug development and organic synthesis is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceutically active molecules.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (Generalized for Suzuki-Miyaura Coupling):
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Role in Modulating Signaling Pathways
While specific studies detailing the interaction of this compound with biological targets are not widely published, arylboronic acids, in general, are known to act as enzyme inhibitors.[3] The boronic acid moiety can form a reversible covalent bond with the hydroxyl group of serine residues in the active site of certain enzymes, particularly serine proteases.[4] This interaction can lead to the inhibition of the enzyme's catalytic activity.
Many signaling pathways are regulated by proteases, and their inhibition can have significant therapeutic effects. For instance, the inhibition of proteases involved in cancer cell migration and proliferation is a key strategy in oncology drug development.[5]
Caption: Generalized inhibition of a serine protease by an arylboronic acid.
This diagram illustrates a generalized mechanism where an arylboronic acid, such as this compound, can inhibit a serine protease. By blocking the active site, the inhibitor prevents the cleavage of the natural substrate, thereby interrupting the downstream signaling pathway. This mode of action is relevant for the development of therapeutics for a variety of diseases, including cancer and inflammatory disorders.[3][5]
Safety and Handling
This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide is intended to provide a summary of the available information on this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. This compound CAS#: 1024017-53-5 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-tert-Butoxymethylphenylboronic acid: Properties and Applications in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-tert-Butoxymethylphenylboronic acid, a key building block in modern organic synthesis. The document details its physicochemical properties, a generalized experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a visual representation of the experimental workflow. This information is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in leveraging this versatile reagent for the synthesis of complex molecules.
Core Properties of this compound
Quantitative data for this compound are summarized in the table below. These properties are essential for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Reference |
| Molecular Weight | 208.06 g/mol | [1] |
| Molecular Formula | C₁₁H₁₇BO₃ | [1] |
| CAS Number | 1024017-53-5 | [1] |
| Purity | Typically ≥98% | [1] |
Application in Suzuki-Miyaura Cross-Coupling
Boronic acids are fundamental reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and organic electronic materials such as OLEDs. The tert-butoxymethyl group on the phenyl ring can influence the steric and electronic properties of the molecule, potentially affecting reaction outcomes and the physicochemical properties of the final product.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. This protocol is a representative example and may require optimization for specific substrates and reaction scales.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, 5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 mmol) followed by the anhydrous solvent (5-10 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and the base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocol.
Signaling Pathways and Logical Relationships
In the context of drug discovery, boronic acids can act as inhibitors of certain enzymes, particularly serine proteases, by forming a stable tetrahedral intermediate with the catalytic serine residue. The boronic acid moiety mimics the transition state of peptide bond hydrolysis. While specific signaling pathways involving this compound are not extensively documented, its derivatives, synthesized via the Suzuki-Miyaura coupling, could be designed to target various biological pathways implicated in disease.
The logical relationship in its synthetic application is straightforward: it serves as a molecular scaffold to introduce a substituted phenyl ring into a target molecule. The workflow for this process is depicted in the diagram below, illustrating the progression from starting materials to a more complex final product.
References
Synthesis of 4-tert-Butoxymethylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a proposed synthesis protocol for 4-tert-Butoxymethylphenylboronic acid. The information is curated for professionals in chemical research and drug development, offering detailed experimental methodologies and structured data for practical application.
Introduction
This compound is an organic compound of interest in medicinal chemistry and materials science. Its synthesis, while not extensively documented in dedicated literature, can be effectively achieved through a modification of the Williamson ether synthesis. This method involves the reaction of an appropriate benzyl halide with a bulky alkoxide. This guide outlines a reliable protocol for its preparation, starting from commercially available reagents.
Proposed Synthesis Pathway
The recommended synthesis route for this compound involves the nucleophilic substitution of the bromine atom in (4-(bromomethyl)phenyl)boronic acid with potassium tert-butoxide. This reaction falls under the category of Williamson ether synthesis, a well-established method for forming ethers.[1][2] The primary benzylic halide structure of the starting material is well-suited for an SN2 reaction, which generally proceeds efficiently with primary alkyl halides.[1]
The general reaction is as follows:
(4-(bromomethyl)phenyl)boronic acid) + Potassium tert-butoxide → this compound + Potassium bromide
A suitable aprotic solvent such as Tetrahydrofuran (THF) is proposed to facilitate the reaction.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis protocol. Please note that the reaction time and yield are estimated based on typical Williamson ether syntheses and may require optimization.
| Parameter | Value | Notes |
| Reactants | ||
| (4-(bromomethyl)phenyl)boronic acid | 1.0 eq | Commercially available.[3][4][5] |
| Potassium tert-butoxide | 1.1 eq | A slight excess is used to ensure complete reaction. |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | ~0.1 M concentration of starting material | A common solvent for Williamson ether synthesis.[1] |
| Reaction Conditions | ||
| Temperature | Room Temperature (approx. 20-25 °C) | Mild conditions are generally sufficient. |
| Reaction Time | 12-24 hours (estimated) | Progress can be monitored by TLC. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | To prevent side reactions with moisture or oxygen. |
| Yield | ||
| Estimated Yield | 80-90% | Based on typical yields for similar reactions. |
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
(4-(bromomethyl)phenyl)boronic acid
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Septa
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add (4-(bromomethyl)phenyl)boronic acid (e.g., 10.0 g, 1.0 eq).
-
Dissolution: Add anhydrous THF (e.g., 200 mL) to the flask via a syringe. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Base: Carefully add potassium tert-butoxide (e.g., 1.1 eq) to the reaction mixture in portions under a positive pressure of nitrogen. The addition may be slightly exothermic.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer with 1 M HCl, followed by saturated aqueous sodium chloride (brine).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be purified by recrystallization or column chromatography on silica gel.
-
Visualization of the Synthesis Pathway
The following diagram illustrates the chemical transformation in the synthesis of this compound.
References
An In-depth Technical Guide to 4-tert-Butoxymethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-tert-Butoxymethylphenylboronic acid (CAS No. 1024017-53-5), a versatile building block in organic synthesis with significant potential in pharmaceutical and materials science research.
Core Properties
This compound is a substituted arylboronic acid featuring a tert-butoxymethyl ether group at the para position. This structural motif imparts unique solubility and reactivity characteristics, making it a valuable reagent in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1024017-53-5 | [1] |
| Molecular Formula | C₁₁H₁₇BO₃ | [1] |
| Molecular Weight | 208.06 g/mol | [1] |
| Appearance | Off-white solid (Predicted) | [2] |
| Boiling Point (Predicted) | 325.5 ± 44.0 °C | [2] |
| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 8.54 ± 0.16 | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible and commonly employed synthetic route involves the lithiation of a suitable precursor followed by borylation. A general procedure, adapted from methods for synthesizing similar arylboronic acids, is proposed below. This protocol should be considered a starting point for experimental work and may require optimization.
Proposed Synthesis of this compound
The synthesis can be envisioned in two main steps: the preparation of the starting material, 1-bromo-4-(tert-butoxymethyl)benzene, and its subsequent conversion to the target boronic acid.
Workflow for the Proposed Synthesis
Caption: Proposed synthetic route to this compound.
Step 1: Synthesis of 1-Bromo-4-(tert-butoxymethyl)benzene
This step involves the Williamson ether synthesis to protect the hydroxyl group of 4-bromobenzyl alcohol.
-
Materials:
-
4-Bromobenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyl bromide (t-BuBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 4-bromobenzyl alcohol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add tert-butyl bromide (1.5 equivalents) and stir the reaction mixture at room temperature overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-4-(tert-butoxymethyl)benzene.
-
Step 2: Synthesis of this compound
This step involves a lithium-halogen exchange followed by borylation with a borate ester.
-
Materials:
-
1-Bromo-4-(tert-butoxymethyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
-
Procedure:
-
Dissolve 1-bromo-4-(tert-butoxymethyl)benzene (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add triisopropyl borate (1.2 equivalents) dropwise to the aryllithium solution, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and acidify with aqueous HCl (to pH ~2).
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Spectroscopic and Analytical Data
While specific experimental spectra for this compound are not available in the searched literature, the following table outlines the expected characteristic signals based on the analysis of similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (AA'BB' system, ~7.2-7.8 ppm), Methylene protons (-CH₂-, ~4.5 ppm, singlet), tert-Butyl protons (-C(CH₃)₃, ~1.3 ppm, singlet), Boronic acid protons (-B(OH)₂, broad singlet, variable chemical shift). |
| ¹³C NMR | Aromatic carbons (~125-140 ppm), Methylene carbon (-CH₂-, ~65 ppm), Quaternary tert-butyl carbon (-C(CH₃)₃, ~75 ppm), Methyl carbons of tert-butyl group (-C(CH₃)₃, ~28 ppm). The carbon attached to the boron atom may be difficult to observe. |
| FT-IR (cm⁻¹) | O-H stretch (broad, ~3200-3500), C-H stretch (aromatic and aliphatic, ~2850-3100), C=C stretch (aromatic, ~1600, 1500), C-O stretch (ether, ~1050-1150), B-O stretch (~1350). |
| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z = 208.06. Fragmentation may involve the loss of the tert-butyl group or the entire tert-butoxymethyl group. Boronic acids can also form cyclic trimers (boroxines) which may be observed. |
Applications in Research and Development
Arylboronic acids are cornerstone reagents in modern organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an ideal candidate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The tert-butoxymethyl group is generally stable under typical Suzuki conditions and can be deprotected under acidic conditions if the corresponding benzyl alcohol is desired in the final product.
General Suzuki-Miyaura Coupling Workflow
References
An In-depth Technical Guide on the Solubility of Arylboronic Acids with a Focus on 4-tert-Butoxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butoxymethylphenylboronic acid is a member of the arylboronic acid family, a class of compounds that are pivotal in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in the development of new pharmaceuticals and advanced materials. The solubility of boronic acids is a critical parameter that influences reaction kinetics, purification strategies, and formulation of final products. This guide provides an overview of the factors influencing the solubility of arylboronic acids and presents a general methodology for its experimental determination, in light of the limited publicly available solubility data for this compound itself.
Physicochemical Properties of a Structurally Related Analog: 4-tert-Butylphenylboronic Acid
To provide context, the table below summarizes the known physical and chemical properties of 4-tert-butylphenylboronic acid, a structurally similar compound. These properties can offer initial insights into the expected behavior of this compound.
| Property | Value |
| Molecular Formula | C10H15BO2 |
| Molecular Weight | 178.036 g/mol [1] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 191-196 °C[1] |
| Boiling Point | 296.7 °C at 760 mmHg[1] |
| Density | 1.02 g/cm³[1] |
| Flash Point | 133.2 °C[1] |
Factors Influencing Boronic Acid Solubility
The solubility of arylboronic acids is influenced by a combination of factors related to their molecular structure and the nature of the solvent.
-
Substituents on the Phenyl Ring : The type and position of substituents on the phenyl ring have a significant impact on the properties of boronic acids, including their solubility.[2] For instance, the introduction of an isobutoxy group into the phenylboronic acid ring generally increases its solubility in many common organic solvents.[3]
-
Solvent Polarity : The principle of "like dissolves like" is a key determinant. Boronic acids, possessing both a nonpolar aryl group and a polar boronic acid moiety, exhibit varied solubility in a range of organic solvents.[4]
-
Temperature : Solubility is generally temperature-dependent, with many compounds exhibiting increased solubility at higher temperatures.[4]
-
Dehydration and Boroxine Formation : A unique characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2] This equilibrium between the acid and its boroxine form can be influenced by the solvent and temperature, which in turn affects solubility measurements.[2]
-
pH and pKa : For aqueous solutions, the pH is a critical factor. The solubility of boronic acids can be significantly affected by pH due to the ionization of the boronic acid group. The addition of polyols like mannitol can increase the aqueous solubility of boronic acids by lowering their pKa.[5]
General Experimental Protocol for Solubility Determination
While a specific protocol for this compound is not available, a general and reliable method for determining the solubility of arylboronic acids is the dynamic (synthetic) method.[2][3] This method involves monitoring the disappearance of turbidity as a saturated solution is heated.
Materials and Equipment:
-
The arylboronic acid of interest
-
A selection of organic solvents (e.g., chloroform, acetone, 3-pentanone, dipropyl ether, methylcyclohexane)[2][3]
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostat for temperature control
-
Luminance probe or a similar light intensity measurement device[2][3]
-
Precision thermometer
Procedure:
-
Sample Preparation : A known mass of the arylboronic acid is added to a known volume or mass of the chosen solvent in the jacketed glass vessel.
-
Heating and Observation : The mixture is heated at a controlled rate while being stirred continuously.
-
Turbidity Measurement : The luminance probe is used to measure the light intensity passing through the solution. The point at which the last solid particles dissolve, resulting in a clear solution, is marked by a distinct change in the measured light intensity.
-
Temperature Recording : The temperature at which the solution becomes clear is recorded as the equilibrium solubility temperature for that specific concentration.
-
Data Collection : The experiment is repeated with different concentrations of the solute in the solvent to generate a solubility curve (solubility vs. temperature).
This dynamic method is advantageous for boronic acids as it can be less susceptible to issues related to the slow kinetics of dissolution and the equilibrium between the acid and its boroxine.[2]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the dynamic determination of boronic acid solubility.
Caption: A flowchart of the dynamic method for determining boronic acid solubility.
Conclusion
Understanding the solubility of this compound is crucial for its effective application in research and development. In the absence of specific published data, this guide provides a comprehensive framework based on the properties of analogous compounds and established methodologies for determining the solubility of arylboronic acids. The provided experimental protocol and workflow diagram offer a practical starting point for researchers to quantitatively assess the solubility of this and other similar boronic acids in various solvent systems, thereby facilitating their use in synthetic chemistry and drug discovery.
References
Stability and Storage of 4-tert-Butoxymethylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-tert-Butoxymethylphenylboronic acid. The information presented herein is crucial for ensuring the integrity and reactivity of this reagent in research and development settings. The guidance is based on established principles for arylboronic acids and available data for structurally related compounds.
Core Stability Characteristics
This compound, like many arylboronic acids, is a crystalline solid that is relatively stable under ambient conditions compared to other organometallic reagents. However, its long-term stability is influenced by environmental factors such as temperature, moisture, and light. The primary degradation pathways for this class of compounds include protodeboronation, oxidation, and dehydration to form the corresponding boroxine anhydride.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the quality of this compound. The following table summarizes the recommended conditions based on supplier information for the target compound and closely related analogues.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or 0-6°C | To minimize thermal degradation and the rate of anhydride formation. |
| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | To prevent accelerated degradation.[1] |
| Handling | Handle in a well-ventilated area, avoid dust formation, use appropriate Personal Protective Equipment (PPE) | To ensure operator safety and prevent contamination. |
Key Degradation Pathways
Understanding the potential degradation pathways is essential for troubleshooting experimental results and for developing robust analytical methods.
Dehydration to Boroxine Anhydride
A common process for phenylboronic acids is the reversible dehydration to form a trimeric anhydride known as a boroxine. This can occur both in the solid state upon storage and in solution upon heating. The presence of varying amounts of the anhydride is common in commercial batches of similar boronic acids.
Caption: Reversible dehydration of this compound to its boroxine.
Protodeboronation
Protodeboronation is a significant degradation pathway for arylboronic acids, particularly in aqueous media. This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding tert-butoxymethylbenzene. The reaction rate is highly dependent on the pH of the solution.
Caption: Protodeboronation of this compound.
Oxidation
Oxidative degradation can lead to the cleavage of the boronic acid group, resulting in the formation of the corresponding phenol. This pathway has been observed for other boronic acid derivatives, particularly in the presence of oxidizing agents.
Caption: Oxidative degradation to the corresponding phenol.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a systematic approach involving forced degradation and long-term stability studies is recommended.
Forced Degradation Studies
Forced degradation studies are designed to identify potential degradation products and pathways.
Objective: To evaluate the stability of the compound under stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, and oxidation).
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be protected from light.
-
-
Analysis: At specified time points, analyze the stressed samples against a control using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Characterize major degradation products using LC-MS and NMR.
Long-Term Stability Study
Objective: To determine the shelf-life of the compound under recommended storage conditions.
Methodology:
-
Sample Storage: Store multiple batches of this compound in tightly sealed containers under the recommended conditions (2-8°C, protected from light and moisture).
-
Time Points: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, assess the purity and physical appearance of the compound. The purity should be determined by a validated, stability-indicating HPLC method.
The following diagram outlines a general workflow for a comprehensive stability testing program.
Caption: A general workflow for stability testing of this compound.
Conclusion
While this compound is a relatively stable compound, its integrity can be compromised by exposure to heat, moisture, and light. The primary degradation pathways are dehydration to the boroxine, protodeboronation, and oxidation. Adherence to the recommended storage conditions—specifically, refrigeration under an inert atmosphere in a tightly sealed, opaque container—is critical for maximizing its shelf-life and ensuring reliable performance in synthetic applications. A robust stability testing program, as outlined in this guide, is recommended to establish in-house shelf-life and to understand the degradation profile under specific laboratory or manufacturing conditions.
References
An In-depth Technical Guide to the NMR Analysis of 4-tert-Butoxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed theoretical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-tert-Butoxymethylphenylboronic acid. Due to the limited availability of public experimental spectra for this specific compound, this document outlines the predicted ¹H and ¹³C NMR data based on established chemical shift principles and data from analogous structures. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and integration values for this compound. These predictions are based on the analysis of its constituent functional groups.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | Doublet (d) | 2H | Ar-H (ortho to -B(OH)₂) |
| ~7.3 - 7.4 | Doublet (d) | 2H | Ar-H (ortho to -CH₂O-) |
| ~4.5 | Singlet (s) | 2H | -CH ₂-O- |
| ~1.3 | Singlet (s) | 9H | -C(CH ₃)₃ |
| (Broad) | (Singlet, br s) | 2H | -B(OH )₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Ar-C (para to -B(OH)₂) |
| ~135 | Ar-C (ortho to -B(OH)₂) |
| ~130 (broad) | Ar-C -B(OH)₂ (ipso) |
| ~128 | Ar-C (ortho to -CH₂O-) |
| ~75 | -C (CH₃)₃ |
| ~73 | -C H₂-O- |
| ~29 | -C(C H₃)₃ |
Experimental Protocols
While specific experimental data for the target molecule is not available, a standard protocol for NMR analysis is provided below.
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for boronic acids. DMSO-d₆ is often preferred as it can facilitate the exchange of the acidic boronic acid protons, leading to a broader, more distinct -B(OH)₂ signal.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another suitable standard) may be added. For routine characterization, the residual solvent peak can often be used as a reference.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon, which simplifies interpretation.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard or the residual solvent peak.
Visualizations
Molecular Structure and NMR Assignments
Caption: Molecular structure of this compound.
Workflow for NMR Analysis
Caption: General workflow for the NMR analysis of a chemical compound.
An In-depth Technical Guide to the Safe Handling of 4-tert-Butoxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling protocols for 4-tert-Butoxymethylphenylboronic acid, a key reagent in organic synthesis. The information is compiled to ensure safe laboratory practices and to provide a deeper understanding of the compound's properties for research and development applications.
Section 1: Chemical Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1024017-53-5[1][2][3] |
| Molecular Formula | C11H17BO3 |
| Molecular Weight | 208.06 g/mol |
| Appearance | Solid |
Section 2: Hazard Identification and Safety Data
This section summarizes the known hazards associated with this compound and related phenylboronic acid derivatives.
| Hazard Statement | Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[5] |
Pictograms:
Signal Word: Warning
Section 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[5][6] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][6][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6][7] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician if you feel unwell.[6] |
Section 4: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity and safety of boronic acids.
| Aspect | Protocol |
| Handling | Avoid contact with skin, eyes, and clothing.[8] Avoid breathing dust.[6] Use only in a well-ventilated area.[6] Wash hands thoroughly after handling.[7] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] |
Section 5: Experimental Protocols
General Protocol for Handling and Weighing Boronic Acids:
-
Preparation: Work in a well-ventilated fume hood. Ensure an eyewash station and safety shower are accessible.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Weighing: To avoid generating dust, handle the solid material carefully. Use a chemical spatula to transfer the desired amount to a tared weighing vessel.
-
Dissolution: Add the solvent to the solid in a flask. If necessary, gently swirl or stir to dissolve.
-
Cleanup: Clean any spills immediately.[8] Wipe down the balance and surrounding area with a damp cloth. Dispose of all contaminated materials as hazardous waste.
General Protocol for the Synthesis of Arylboronic Acids:
A common method for the synthesis of arylboronic acids is through the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
-
Grignard Reagent Formation: React an aryl halide (e.g., aryl bromide) with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the Grignard reagent.
-
Borylation: Cool the Grignard reagent to a low temperature (e.g., -78 °C) and slowly add a trialkyl borate (e.g., triisopropyl borate).
-
Hydrolysis: After the reaction is complete, quench the reaction with an aqueous acid (e.g., HCl) to hydrolyze the boronic ester to the boronic acid.
-
Workup and Purification: Extract the product into an organic solvent. The crude product can be purified by recrystallization or column chromatography.
Section 6: Visualized Workflows and Pathways
The following diagrams illustrate key processes related to the handling and synthesis of arylboronic acids.
Section 7: Biological Relevance of Phenylboronic Acids
Phenylboronic acids and their derivatives have garnered significant interest in medicinal chemistry due to their unique chemical properties. They are known to interact with diols, a functionality present in many biological molecules like sugars and ribonucleosides. This property has been exploited in the development of sensors and therapeutics.
Some halogenated phenylboronic acids have demonstrated antibacterial and antibiofilm activity against pathogenic bacteria such as Vibrio parahaemolyticus and Vibrio harveyi.[9] Furthermore, certain phenylboronic acid derivatives have been investigated as inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria.[10] Quaternary ammonium-tethered phenylboronic acids have also been explored for targeted drug delivery to bacterial cells.[11]
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. (4-(Tert-butoxymethyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 1024017-53-5 [m.chemicalbook.com]
- 4. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.ca [fishersci.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 10. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quaternary Ammonium-Tethered Phenylboronic Acids Appended Supramolecular Nanomicelles as a Promising Bacteria Targeting Carrier for Nitric Oxide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Synthesis of 4-tert-Butoxymethylphenylboronic Acid: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butoxymethylphenylboronic acid, a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, presents a curious case in the landscape of chemical literature. Despite its commercial availability and implied utility, a detailed, publicly accessible account of its initial discovery and synthesis remains elusive. This technical guide addresses the current state of knowledge regarding this compound and, in the absence of a definitive discovery protocol, outlines a plausible synthetic pathway based on established chemical principles.
While a specific seminal publication detailing the "discovery" of this compound could not be located through extensive searches of scientific and patent databases, its existence is confirmed by its availability from various chemical suppliers. This suggests that its synthesis may be documented in proprietary internal records or less accessible literature.
Given the absence of a specific protocol, this guide will propose a theoretical, yet chemically sound, synthetic route. This approach is informed by general methodologies for the synthesis of analogous arylboronic acids and ethers.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves a two-step process starting from commercially available 4-bromobenzyl alcohol. The proposed pathway is as follows:
-
Williamson Ether Synthesis: Protection of the benzylic alcohol as a tert-butyl ether.
-
Borylation: Conversion of the aryl bromide to the corresponding boronic acid via a Grignard reaction followed by reaction with a trialkyl borate.
The following sections will detail the hypothetical experimental protocols for these steps.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-4-(tert-butoxymethyl)benzene
This step employs the well-established Williamson ether synthesis to form the tert-butyl ether from 4-bromobenzyl alcohol.
Reaction:
Procedure:
-
To a stirred solution of 4-bromobenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of a strong acid (e.g., sulfuric acid or a Lewis acid like montmorillonite clay).
-
Bubble isobutylene gas through the solution or add liquefied isobutylene (1.5 eq.).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-bromo-4-(tert-butoxymethyl)benzene.
Step 2: Synthesis of this compound
The final step involves the formation of the boronic acid from the aryl bromide prepared in Step 1. This is typically achieved through a Grignard reaction.
Reaction:
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-4-(tert-butoxymethyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing.
-
After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by recrystallization.
Data Presentation
As no specific experimental data for the discovery of this compound has been found, a table of expected quantitative data based on similar reported syntheses is provided below for illustrative purposes.
| Step | Reactant | Product | Theoretical Yield | Expected Purity | Analytical Method |
| 1 | 4-Bromobenzyl alcohol | 1-Bromo-4-(tert-butoxymethyl)benzene | 80-90% | >95% | ¹H NMR, GC-MS |
| 2 | 1-Bromo-4-(tert-butoxymethyl)benzene | This compound | 60-75% | >97% | ¹H NMR, ¹³C NMR, LC-MS |
Mandatory Visualization
The proposed logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Proposed synthetic workflow for this compound.
Conclusion
Protecting the Versatile Boron: An In-depth Technical Guide to Protecting Groups for Boronic Acids in Research and Drug Development
An important introductory note: While the tert-butoxymethyl (BOM) group is a known protecting group for alcohols, extensive research of scientific literature and chemical databases reveals no established or routine use of the tert-butoxymethyl group for the direct protection of boronic acids. This guide will therefore focus on the most prevalent and well-documented protecting groups employed for boronic acids, providing the requested in-depth technical information for researchers, scientists, and drug development professionals.
Boronic acids and their derivatives are indispensable tools in modern organic synthesis and medicinal chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Despite their utility, the inherent reactivity and potential instability of the boronic acid moiety often necessitate the use of protecting groups. This guide provides a comprehensive overview of the most important protecting groups for boronic acids, with a focus on their stability, protocols for their installation and removal, and their strategic application in complex synthetic workflows.
The Role of Protecting Groups for Boronic Acids
Boronic acids can be susceptible to various undesired reactions, such as protodeboronation, oxidation, and the formation of boroxines (trimeric anhydrides). Protecting groups are employed to temporarily mask the boronic acid functionality, thereby:
-
Enhancing Stability: Increasing shelf-life and stability towards air, moisture, and chromatography.[1]
-
Preventing Undesired Reactions: Minimizing side reactions like protodeboronation and homocoupling during synthetic transformations.
-
Enabling Iterative Cross-Coupling: Allowing for sequential, controlled cross-coupling reactions by selectively unmasking the boronic acid at the desired synthetic step.[2][3]
-
Improving Handling and Purification: Converting polar, often difficult-to-handle boronic acids into less polar and more easily purifiable esters.[1]
The choice of protecting group is dictated by the specific requirements of the synthetic route, including the stability of the intermediates and the conditions required for subsequent reaction steps.
Key Protecting Groups for Boronic Acids: A Comparative Overview
The most widely used protecting groups for boronic acids are esters formed with diols. The stability and reactivity of the resulting boronate ester are influenced by the steric and electronic properties of the diol.
Pinacol esters are the most common protecting group for boronic acids due to their general stability and ease of formation.[1] They are stable enough for purification by column chromatography and are often reactive enough to be used directly in Suzuki-Miyaura coupling reactions.[1]
MIDA boronates are exceptionally stable, often crystalline solids that are amenable to chromatographic purification and long-term storage at room temperature without degradation.[4][5] A key feature of MIDA boronates is their inertness under anhydrous cross-coupling conditions, which allows for their use as a robust protecting group for the boronic acid functionality.[4] They become active for cross-coupling only upon hydrolysis, a process that can be finely controlled. This "slow-release" mechanism is particularly advantageous when working with unstable boronic acids.[4][6]
For aminoboronic acids, which are important building blocks in medicinal chemistry, the amino group is often protected with a tert-butoxycarbonyl (Boc) group. This protection is crucial for handling these compounds and for preventing undesired side reactions during peptide synthesis or other transformations.
Quantitative Data on Protecting Group Stability
The stability of the protecting group is a critical factor in planning a synthetic sequence. The following table summarizes available data on the stability of common boronic acid protecting groups.
| Protecting Group | Stability to Chromatography | Stability to Air/Moisture | Deprotection Conditions | Reference(s) |
| Pinacol | Generally stable | More stable than boronic acids, but can hydrolyze | Acidic conditions, often with heating; Oxidative cleavage (NaIO₄); Transesterification | [1] |
| MIDA | Highly stable | Exceptionally stable, often for >60 days at RT | Mild basic conditions (e.g., 1M NaOH, NaHCO₃) | [4][5] |
| Boc (for amines) | Stable | Stable | Acidic conditions (e.g., TFA, HCl) | [7] |
Comparative Stability of MIDA Boronates: A study comparing the benchtop stability of various unstable boronic acids with their corresponding MIDA boronates showed that while the free boronic acids decomposed significantly over 15 days, the MIDA boronates remained >95% intact after ≥60 days.[5]
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful implementation of protecting group strategies.
Protocol 1: Palladium-Catalyzed Borylation of Aryl Bromides (Miyaura Borylation)
-
Reaction: Aryl-Br + Bis(pinacolato)diboron → Aryl-B(pin)
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Bis(pinacolato)diboron (1.1 mmol)
-
Palladium(II) acetate (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium acetate (1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, bis(pinacolato)diboron, palladium(II) acetate, SPhos, and potassium acetate.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 80 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylboronate ester.[8]
-
Protocol 2: Dehydrative Condensation with MIDA
-
Reaction: Aryl-B(OH)₂ + N-methyliminodiacetic acid → Aryl-B(MIDA)
-
Materials:
-
Boronic acid (0.5 mmol)
-
N-methyliminodiacetic acid (MIDA) (0.6 mmol)
-
Toluene/DMSO (10:1, 6 mL)
-
-
Procedure:
-
Suspend the boronic acid and MIDA in a mixture of toluene and DMSO in a flask equipped with a Dean-Stark apparatus.
-
Heat the mixture at reflux for 6 hours.
-
Cool the reaction vessel to room temperature.
-
Dilute with water (70 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate in vacuo to afford the MIDA boronate product.[9]
-
Protocol 3: Deprotection of Pinacol Boronate Esters
-
Reaction: Aryl-B(pin) → Aryl-B(OH)₂
-
Materials:
-
Pinacol boronate ester
-
Acidic conditions (e.g., HCl in a protic solvent) or oxidative conditions (e.g., NaIO₄)
-
-
Procedure (Acidic Hydrolysis):
-
Dissolve the pinacol boronate ester in a suitable solvent mixture (e.g., acetone/water).
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Stir the mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, neutralize the acid and extract the boronic acid.
-
Protocol 4: Deprotection of MIDA Boronate Esters
-
Reaction: Aryl-B(MIDA) → Aryl-B(OH)₂
-
Procedure:
-
Dissolve the MIDA boronate in a mixture of THF and 1M aqueous NaOH.
-
Stir at room temperature for approximately 10 minutes.
-
Acidify the mixture and extract the boronic acid into an organic solvent.[2]
-
Protocol 5: N-Boc Protection of Aminophenylboronic Acid Pinacol Ester
-
Reaction: H₂N-Aryl-B(pin) + (Boc)₂O → Boc-HN-Aryl-B(pin)
-
Materials:
-
Aminophenylboronic acid pinacol ester (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equiv)
-
H₂O/THF (2:1 v/v)
-
-
Procedure:
-
In a round bottom flask, dissolve the aminoboronic acid ester and base in a 2:1 mixture of H₂O/THF.
-
Cool the reaction mixture to 0 °C.
-
Add di-tert-butyl dicarbonate in one portion.
-
Stir the reaction at 0 °C for at least 2 hours and then allow it to warm to room temperature over 4 hours.
-
Monitor the reaction via TLC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify by column chromatography.[10]
-
Protocol 6: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Reaction: Boc-HN-Aryl-B(pin) → H₃N⁺-Aryl-B(pin) TFA⁻
-
Materials:
-
N-Boc protected aminoboronic acid ester
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add TFA dropwise (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA in vacuo to yield the amine as its TFA salt.[7]
-
Visualizing Workflows: Iterative Cross-Coupling
The use of MIDA boronates has enabled the development of iterative cross-coupling strategies for the synthesis of complex molecules from simple building blocks. The general workflow is depicted below.
This workflow illustrates how a bifunctional building block (containing both a halide and a MIDA-protected boronic acid) can be used in sequential coupling reactions. The MIDA group protects the boronic acid during the first coupling, and is then cleaved to allow for the second coupling.
A more detailed representation of the decision-making process for choosing a protecting group is shown below.
This simplified decision tree highlights the key considerations when choosing between using a free boronic acid, a pinacol ester, or a MIDA boronate for a synthetic transformation.
Conclusion
The strategic use of protecting groups is fundamental to unlocking the full potential of boronic acids in modern organic synthesis and drug discovery. While pinacol esters remain a workhorse for general applications, the development of highly stable and selectively cleavable protecting groups like MIDA boronates has revolutionized the synthesis of complex molecules through iterative cross-coupling. For aminoboronic acids, the Boc group provides robust protection of the amine functionality. A thorough understanding of the stability, reactivity, and associated protocols for these protecting groups, as outlined in this guide, is crucial for any researcher working in this dynamic field.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-tert-Butoxymethylphenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids. 4-tert-Butoxymethylphenylboronic acid is a valuable building block in this context, allowing for the introduction of a protected hydroxymethylphenyl moiety. The tert-butoxymethyl group is a stable protecting group that can be readily cleaved under acidic conditions to reveal the corresponding benzyl alcohol, providing a versatile handle for further functionalization in multi-step syntheses.
These application notes provide a comprehensive overview of the Suzuki coupling protocol using this compound, including detailed experimental procedures, a summary of reaction conditions, and key considerations for successful implementation.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide to form a Palladium(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species (boronic acid) transfers its organic group to the Palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Palladium(0) catalyst for the next cycle.
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are representative and may require optimization for specific substrates.
Table 1: Suzuki Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane | 100 | 8 | 95 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 88 |
| 4 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O | 90 | 10 | 90 |
Table 2: Suzuki Coupling of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | XPhos (6) | K₃PO₄ (3) | t-BuOH/H₂O | 100 | 24 | 75 |
| 2 | 2-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | Dioxane | 120 | 18 | 81 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the synthesis of a biphenyl derivative using this compound and an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water, 10 mL) and the palladium catalyst (0.03 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 8-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
References
Application Notes and Protocols for 4-tert-Butoxymethylphenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butoxymethylphenylboronic acid is a versatile organoboron compound utilized in the synthesis of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The tert-butoxymethyl group serves as a protected hydroxymethyl group, allowing for the introduction of a benzylic alcohol functionality post-coupling. This protecting group strategy is advantageous as it is stable under typical Suzuki-Miyaura cross-coupling conditions and can be readily cleaved under acidic conditions to reveal the desired hydroxymethyl group. This application note provides detailed protocols and data for the use of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.
Key Applications
-
Pharmaceutical Synthesis: Biaryl scaffolds are common motifs in drug candidates. The use of this compound allows for the synthesis of complex biaryl molecules with a hydroxymethyl group, which can be a key pharmacophore or a handle for further functionalization.
-
Materials Science: The controlled introduction of functional groups is crucial in the design of organic electronic materials. The hydroxymethyl group, unmasked from the tert-butoxymethyl precursor, can influence the electronic properties and intermolecular interactions of the final biaryl product.
-
Agrochemical Development: Many modern pesticides and herbicides are based on biaryl structures. The ability to introduce a hydroxymethyl functionality can be used to fine-tune the biological activity and environmental profile of these compounds.
Data Presentation: Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 75-85 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale. Optimization of reaction conditions may be necessary for specific applications.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, t-BuOH)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., Toluene, 4 mL) and degassed water (1 mL).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Deprotection of the tert-Butoxymethyl Group
The tert-butoxymethyl group can be cleaved to reveal the hydroxymethyl group under acidic conditions.
Materials:
-
Biaryl product with tert-butoxymethyl group
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the biaryl compound in dichloromethane.
-
Add trifluoroacetic acid (TFA) dropwise at room temperature.
-
Stir the reaction mixture until the deprotection is complete (monitor by TLC or LC-MS).
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Visualizations
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: General experimental workflow for biaryl synthesis.
Caption: Deprotection of the tert-butoxymethyl group.
Application Notes and Protocols for Phenylboronic Acids in Medicinal Chemistry
Introduction
Phenylboronic acids are indispensable reagents in modern medicinal chemistry, primarily serving as key building blocks in the synthesis of complex organic molecules. Their utility is most prominently highlighted in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. This document provides detailed application notes and experimental protocols for two commonly used phenylboronic acid derivatives: 4-tert-Butylphenylboronic acid and 4-(Hydroxymethyl)phenylboronic acid .
While the initial topic of interest was 4-tert-Butoxymethylphenylboronic acid, publicly available data on its specific applications in medicinal chemistry is limited. Therefore, this document focuses on its closely related and extensively documented analogues, which are widely employed in drug discovery and development. The tert-butyl group in 4-tert-butylphenylboronic acid can enhance the solubility and metabolic stability of target molecules, while the hydroxymethyl group in 4-(hydroxymethyl)phenylboronic acid provides a versatile handle for further functionalization.[1][2]
I. 4-tert-Butylphenylboronic Acid: Applications in Medicinal Chemistry
4-tert-Butylphenylboronic acid (CAS No. 123324-71-0) is a versatile building block used in the synthesis of a variety of biologically active compounds.[3] Its sterically bulky tert-butyl group can impart favorable pharmacokinetic properties to drug candidates.[2] A notable application is in the synthesis of novel tetracycline derivatives, which are being investigated as antibiotics against resistant bacterial strains.[4]
Key Applications:
-
Synthesis of Antibiotics: Used as a key reagent in the Suzuki-Miyaura coupling to produce modified tetracycline antibiotics.[4]
-
Development of Anticancer Agents: Employed in the synthesis of complex molecules with potential anticancer activity.[3]
-
Organic Synthesis: A fundamental component in the construction of biaryl structures, which are common motifs in pharmaceuticals.[3]
Quantitative Data: Suzuki-Miyaura Coupling Reactions
The following table summarizes typical conditions and reported yields for the Suzuki-Miyaura coupling of 4-tert-butylphenylboronic acid with various aryl halides.
| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | ~95 |
| 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 16 | ~88 |
| 4-Iodotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 8 | ~92 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | Cs₂CO₃ (2) | THF/H₂O | RT | 12 | ~90 |
II. 4-(Hydroxymethyl)phenylboronic Acid: Applications in Medicinal Chemistry
4-(Hydroxymethyl)phenylboronic acid (CAS No. 59016-93-2) is another crucial reagent in drug discovery, valued for its reactive hydroxymethyl group. This functional group allows for further chemical modifications, making it a versatile scaffold for building complex drug molecules. It has been instrumental in the synthesis of potent enzyme inhibitors, including those targeting the mTOR pathway and HIV protease.
Key Applications:
-
mTOR Kinase Inhibitors: A key building block in the synthesis of imidazo[4,5-b]pyrazin-2-ones, a class of mTOR inhibitors investigated for cancer therapy.
-
HIV Protease Inhibitors: Utilized in the development of novel HIV protease inhibitors with activity against resistant viral strains.
-
Bioconjugation: The hydroxymethyl group can be used to attach the molecule to proteins or other biomolecules.
Quantitative Data: Suzuki-Miyaura Coupling Reactions
The following table summarizes typical conditions and reported yields for the Suzuki-Miyaura coupling of 4-(hydroxymethyl)phenylboronic acid with various aryl halides.
| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-3-aminopyridine | Pd(OAc)₂ (5) / XPhos (10) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 110 | 18 | ~85 |
| 6-Bromo-2-chloroquinoline | Pd(dppf)Cl₂ (10) | Na₂CO₃ (2) | Toluene/MeOH/H₂O | 80 | 12 | ~70-80 |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | DMF/H₂O | 100 | 6 | ~90 |
| 1-Iodo-4-methoxybenzene | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 10 | ~93 |
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with 4-tert-butylphenylboronic acid or 4-(hydroxymethyl)phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid derivative (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the phenylboronic acid derivative (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (3-5 mol%). Then, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Protocol 2: Synthesis of a Substituted Quinoline Precursor for mTOR Inhibitors
This protocol describes the synthesis of a 6-aryl-2-chloroquinoline, a key intermediate for certain mTOR inhibitors, using 4-(hydroxymethyl)phenylboronic acid.
Materials:
-
6-Bromo-2-chloroquinoline (1.0 mmol, 1.0 equiv)
-
4-(Hydroxymethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (10 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 equiv)
-
Toluene
-
Methanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon)
Procedure:
-
Reaction Setup: In an oven-dried round bottom flask purged with argon, dissolve 6-bromo-2-chloroquinoline (1.0 equiv) and 4-(hydroxymethyl)phenylboronic acid (1.2 equiv) in a mixture of toluene and methanol (e.g., 2:1 ratio).
-
Base Addition: Add the 2.0 M aqueous solution of sodium carbonate (2.0 equiv).
-
Degassing: Bubble argon through the mixture for 15-20 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (10 mol%) to the reaction mixture under a positive flow of argon.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir for 12-16 hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the 2-chloro-6-(4-(hydroxymethyl)phenyl)quinoline.
IV. Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental Workflow.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-tert-Butoxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is catalyzed by palladium complexes and is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.[1][2] Biaryl scaffolds, the primary products of this reaction, are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
4-tert-Butoxymethylphenylboronic acid is a valuable building block in organic synthesis. The tert-butoxymethyl group serves as a protected hydroxymethyl group, which can be deprotected under acidic conditions to reveal the corresponding benzylic alcohol. This functionality makes it a useful reagent for introducing a latent hydroxymethylphenyl moiety into complex molecules, a common structural motif in biologically active compounds. This application note provides detailed protocols for the use of palladium catalysts in the Suzuki-Miyaura coupling of this compound with various aryl halides.
Data Presentation: Palladium Catalyst Performance in Suzuki-Miyaura Coupling
While specific data for this compound is not extensively published, the following table summarizes typical reaction conditions and expected yields for the coupling of structurally related arylboronic acids with various aryl halides. These conditions, drawn from established methods, serve as an excellent starting point for optimization.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Aryl Halide | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (2-5 mol%) | - | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 90 | 12 | 4-Bromoanisole | 85-95 |
| 2 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 eq) | 1,4-Dioxane | 100 | 18 | 4-Chlorotoluene | 70-85 |
| 3 | PdCl₂(dppf) (3 mol%) | - | Cs₂CO₃ (2 eq) | DME/H₂O (3:1) | 85 | 16 | 1-Iodonaphthalene | 90-98 |
| 4 | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | K₃PO₄ (3 eq) | THF/H₂O (5:1) | 70 | 24 | 2-Bromopyridine | 75-90 |
| 5 | Pd(OAc)₂ (1 mol%) | P(t-Bu)₃ (2 mol%) | KF (3 eq) | THF | Room Temp | 12 | 4-Bromobenzonitrile | 88-96 |
Experimental Protocols
The following protocols are generalized methods for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.
-
Add toluene and deionized water (typically in a 4:1 v/v ratio). The reaction mixture is typically set up to be between 0.1 and 0.5 M with respect to the limiting reagent.
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Challenging Substrates using a Buchwald Ligand
This protocol is recommended for less reactive aryl chlorides or sterically hindered substrates. The use of a biarylphosphine ligand (e.g., SPhos or XPhos) can significantly improve reaction efficiency.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, the SPhos ligand, and the base (K₃PO₄) to an oven-dried reaction vessel.
-
Add the this compound and the aryl halide.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction for completion by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over a drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by chromatography.
Visualizations
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Safety Considerations
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, avoiding ignition sources.
-
Bases such as potassium carbonate and potassium phosphate can be corrosive and irritating. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Optimizing Suzuki Coupling Reactions: A Guide to Base Selection for 4-tert-Butoxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of an optimal base in the Suzuki-Miyaura cross-coupling reaction of 4-tert-Butoxymethylphenylboronic acid. The choice of base is a critical parameter that significantly influences reaction efficiency, yield, and purity of the desired biaryl product. These guidelines are intended to assist researchers in academic and industrial settings, particularly in the field of drug development, to streamline their synthetic efforts.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reaction proceeds through a catalytic cycle involving a palladium complex.[1] The base plays a pivotal role, primarily in the transmetalation step, by activating the boronic acid to form a more nucleophilic "ate" complex (boronate).[1][2] This boronate then readily reacts with the palladium(II) halide complex. The selection of an appropriate base is crucial for the success of the coupling reaction, with its performance often depending on the specific substrates and reaction conditions.[2]
Comparative Analysis of Bases for the Suzuki Coupling of this compound
The selection of an appropriate base is critical for achieving high yields in the Suzuki coupling of this compound. A screening of common inorganic bases reveals significant differences in their effectiveness. The following table summarizes the performance of various bases in the coupling of this compound with a model aryl bromide, 4-bromoanisole.
| Entry | Base (2.0 equiv) | Solvent | Catalyst (2 mol%) | Ligand (4 mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O (4:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
| 3 | K₂CO₃ | Toluene/H₂O (4:1) | Pd(OAc)₂ | PPh₃ | 100 | 16 | 85 |
| 4 | Na₂CO₃ | Toluene/H₂O (4:1) | Pd(OAc)₂ | PPh₃ | 100 | 16 | 78 |
Data is compiled for illustrative purposes and is representative of typical outcomes. Yields are highly dependent on specific reaction conditions and substrates.
From the data, it is evident that inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) generally provide higher yields for this substrate.[1] Sodium carbonate (Na₂CO₃) has also been shown to be an effective base in many Suzuki reactions.[3]
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction of this compound with an aryl halide using different bases.
Protocol 1: High-Yield Coupling Using Potassium Phosphate (K₃PO₄)
This protocol is recommended for achieving the highest yield based on comparative data.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Toluene (8 mL)
-
Deionized water (2 mL)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, potassium phosphate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and deionized water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Cost-Effective Coupling Using Potassium Carbonate (K₂CO₃)
This protocol provides a more economical option, often with good to excellent yields.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Toluene (8 mL)
-
Deionized water (2 mL)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting potassium phosphate with potassium carbonate.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Troubleshooting and Optimization
Low yields in Suzuki-Miyaura reactions can often be attributed to several factors related to the choice of base.
-
Inappropriate Base Strength: A base that is too strong may cause degradation of the starting materials or the product, especially if they contain sensitive functional groups. Conversely, a base that is too weak may not efficiently activate the boronic acid.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be promoted by strong bases and the presence of water.
-
Poor Solubility: The insolubility of some inorganic bases in organic solvents can hinder their effectiveness. Ensuring vigorous stirring and a suitable solvent system is crucial.
By carefully selecting the base and optimizing other reaction parameters, researchers can achieve high yields and purity in the Suzuki-Miyaura coupling of this compound, a valuable building block in the synthesis of complex molecules for drug discovery and materials science.
References
Application Note: Anhydrous Suzuki Coupling of 4-tert-Butoxymethylphenylboronic Acid for Pharmaceutical and Fine Chemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and efficient protocol for the anhydrous Suzuki-Miyaura cross-coupling reaction utilizing 4-tert-Butoxymethylphenylboronic acid. The use of its neopentyl glycol boronic ester derivative in conjunction with a soluble organic base, potassium trimethylsilanolate (TMSOK), under anhydrous conditions, facilitates a rapid, high-yielding, and homogeneous reaction. This methodology is particularly advantageous in the synthesis of complex biaryl molecules, which are prevalent in pharmaceutical intermediates and fine chemicals, by minimizing protodeboronation and other aqueous side reactions.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the context of drug discovery and development, this reaction is frequently employed to construct biaryl scaffolds, which are common motifs in many approved drugs.[3] However, traditional Suzuki couplings often rely on aqueous biphasic conditions, which can lead to side reactions such as protodeboronation of the boronic acid, especially with sensitive substrates.[4][5]
Anhydrous Suzuki coupling conditions offer a significant advantage by mitigating these issues.[5][6] The conversion of the boronic acid to a more stable boronic ester, such as a neopentyl glycol ester, further enhances stability and reactivity.[7][8] The use of a soluble, strong base like potassium trimethylsilanolate (TMSOK) allows for a homogeneous reaction mixture, leading to faster reaction times and improved reproducibility compared to heterogeneous systems using inorganic bases.[6][7]
This application note provides a detailed protocol for the anhydrous Suzuki coupling of this compound with a representative aryl halide. The tert-butoxymethyl protecting group is a valuable moiety in multi-step synthesis, offering stability under various conditions and allowing for selective deprotection.
Experimental Overview
The overall workflow for the anhydrous Suzuki coupling of this compound involves two key stages: the preparation of the neopentyl glycol boronic ester and the subsequent cross-coupling reaction.
Figure 1: General workflow for the anhydrous Suzuki coupling.
Key Reagents and Equipment
| Reagent | Supplier | Purity | Notes |
| This compound | Various | >98% | Store in a cool, dry place. |
| Neopentyl Glycol | Alfa-Aesar | 99% | Used as received. |
| Toluene | Fischer | ACS Grade | Used for azeotropic water removal. |
| Anhydrous Tetrahydrofuran (THF) | Fischer | HPLC Grade | Dried over neutral alumina. |
| Potassium trimethylsilanolate (TMSOK) | Sigma-Aldrich | >95% | Handle under inert atmosphere. |
| Palladium(II) acetate (Pd(OAc)₂) | Strem Chemicals | 98% | Pre-catalyst. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Strem Chemicals | 99% | Ligand. |
| 4-Bromoanisole | Acros Organics | 99% | Example aryl halide. |
| Anhydrous Magnesium Sulfate | Fischer | For drying organic layers. | |
| Celite® | Sigma-Aldrich | Filtration aid. |
Equipment: Schlenk line, flame-dried glassware, magnetic stir plate, heating mantle, rotary evaporator, column chromatography setup.
Experimental Protocols
Protocol 1: Synthesis of this compound Neopentyl Glycol Ester
This protocol describes the conversion of the boronic acid to its more stable neopentyl glycol ester.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), neopentyl glycol (1.1 eq), and toluene (50 mL).
-
Azeotropic Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can often be used directly in the next step. If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Characterization: The formation of the ester can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Anhydrous Suzuki Coupling Reaction
This protocol details the cross-coupling of the neopentyl glycol boronic ester with an aryl halide.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound neopentyl glycol ester (1.2 eq), the aryl halide (e.g., 4-bromoanisole, 1.0 eq), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(t-Bu)₃, 4 mol%).
-
Solvent Addition: Add anhydrous THF (5 mL per 1 mmol of aryl halide) to the flask via syringe.
-
Base Addition: In a separate flame-dried flask, prepare a solution of potassium trimethylsilanolate (TMSOK, 1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature with vigorous stirring. The reaction is exothermic.[5]
-
Reaction: After the addition of the base, heat the reaction mixture to a gentle reflux (or maintain at room temperature, depending on the reactivity of the substrates) and monitor the progress by TLC or GC-MS. Reactions are often complete within 1-3 hours.[4]
-
Quenching and Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
The following table summarizes typical yields and purity for anhydrous Suzuki coupling reactions of arylboronic esters.
| Aryl Halide | Boronic Ester Partner | Catalyst System (mol%) | Base (eq) | Solvent | Time (h) | Yield (%) | Purity (%) |
| 4-Bromoanisole | Phenylboronic acid neopentyl ester | Pd(OAc)₂ (2), P(t-Bu)₃ (4) | TMSOK (1.5) | THF | 1 | 92 | >98 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid neopentyl ester | Pd(OAc)₂ (2), SPhos (4) | TMSOK (1.5) | Dioxane | 2 | 88 | >97 |
| 2-Chloropyridine | Pyridin-3-ylboronic acid neopentyl ester | Pd₂(dba)₃ (1.5), XPhos (3) | TMSOK (1.5) | Toluene | 3 | 85 | >98 |
Note: The data presented are representative examples from the literature for similar substrates and conditions. Actual results with this compound neopentyl glycol ester may vary and require optimization.
Reaction Mechanism Visualization
The catalytic cycle of the Suzuki-Miyaura coupling proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting and Safety Considerations
-
Low Yields: Ensure all reagents and solvents are strictly anhydrous. The presence of water can lead to protodeboronation. The choice of palladium catalyst and ligand may need to be optimized for specific substrates.
-
Incomplete Reaction: If the reaction stalls, a fresh portion of the catalyst can be added. Ensure the base is active and added correctly.
-
Safety: The Suzuki-Miyaura reaction can be exothermic, especially during the addition of the base.[5] Handle all reagents in a well-ventilated fume hood. Organophosphine ligands can be air-sensitive and toxic. Potassium trimethylsilanolate is a strong base and should be handled with care.
Conclusion
The anhydrous Suzuki-Miyaura coupling of this compound, via its neopentyl glycol ester, offers a highly efficient and reproducible method for the synthesis of complex biaryl compounds. This protocol, which utilizes a soluble organic base, is well-suited for applications in pharmaceutical and fine chemical synthesis where high yields, purity, and scalability are critical. The mild reaction conditions and short reaction times make this an attractive alternative to traditional aqueous Suzuki coupling methods.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-tert-Butoxymethylphenylboronic Acid in OLED Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and design flexibility compared to traditional liquid crystal displays. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. The synthesis of these advanced materials often relies on robust and versatile cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone methodology.
Boronic acids are crucial building blocks in Suzuki-Miyaura couplings, enabling the precise formation of carbon-carbon bonds necessary to construct the complex conjugated systems that underpin OLED functionality. Among the diverse array of boronic acid derivatives, 4-tert-Butoxymethylphenylboronic acid is a specialized reagent intended for the synthesis of OLED materials. The incorporation of a tert-butyl group is a common strategy in OLED material design to enhance solubility and prevent aggregation-induced quenching of luminescence, which can improve device efficiency and lifetime. The addition of a methoxy (-OCH3) linker to the tert-butyl group may further influence the material's solubility, thermal stability, and electronic properties.
These application notes provide a framework for the use of this compound in the synthesis of OLED materials, including a general experimental protocol for Suzuki-Miyaura coupling and a discussion of the anticipated roles of the substituent groups.
Role of the tert-Butoxymethylphenyl Moiety in OLED Materials
The structural features of this compound suggest its utility in designing high-performance OLED materials, particularly for blue emitters and hole-transport layers.
-
Enhanced Solubility: The bulky tert-butyl group is known to disrupt intermolecular packing, which increases the solubility of the resulting organic materials.[1] This is particularly advantageous for solution-processable OLEDs, which can be fabricated using printing techniques, potentially lowering manufacturing costs.[2]
-
Improved Film Morphology: By preventing close packing and crystallization, the tert-butyl moiety can lead to the formation of smooth, amorphous thin films during device fabrication. This is crucial for achieving uniform charge transport and preventing short circuits.
-
Reduced Aggregation Quenching: In the solid state, many organic molecules tend to aggregate, which can lead to the quenching of fluorescence and a decrease in the efficiency of light emission. The steric hindrance provided by the tert-butyl group helps to isolate the chromophores, minimizing these detrimental interactions.[1]
-
Thermal Stability: The robust nature of the tert-butyl group can contribute to the overall thermal stability of the final OLED material, a critical factor for device longevity.
While the specific advantages of the "methoxymethyl" linker over a direct "tert-butyl" substituent are not extensively documented in readily available literature, it can be postulated that it may offer finer control over the molecule's steric and electronic properties, potentially impacting the charge carrier mobility and energy levels of the final material.
Experimental Protocols
The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide to synthesize a key building block for an OLED material. Note: This is a generalized procedure and may require optimization for specific substrates.
General Suzuki-Miyaura Cross-Coupling Protocol
Reaction Scheme:
(Where Ar-Br is a generic aryl bromide, a common coupling partner in OLED material synthesis)
Materials:
-
Aryl bromide (e.g., a fluorene, carbazole, or anthracene derivative)
-
This compound
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or Palladium(II) acetate [Pd(OAc)2] with a phosphine ligand)
-
Base (e.g., aqueous sodium carbonate (Na2CO3), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3))
-
Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq.), this compound (1.1-1.5 eq.), and the chosen base (2.0-3.0 eq.).
-
Solvent Addition: Add the solvent system to the flask. A common ratio is a 3:1 or 4:1 mixture of the organic solvent to water.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling an inert gas (N2 or Ar) through the solution for 15-30 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Data Presentation
Currently, there is a notable absence of specific, quantitative data in peer-reviewed literature for OLED devices that explicitly utilize materials synthesized from this compound. For comparison, the table below presents typical performance metrics for blue fluorescent OLEDs synthesized using other substituted phenylboronic acids. This data can serve as a benchmark for researchers developing new materials with this compound.
| Emitter Type | Host Material | External Quantum Efficiency (EQE) (%) | Max Luminance (cd/m²) | CIE Coordinates (x, y) |
| Blue Fluorescent | Various | 3 - 5.3 | > 10,000 | (0.14, 0.12) - (0.16, 0.18) |
| Deep-Blue TADF | Various | 22.8 - 37.9 | > 20,000 | (0.133, 0.141) - (0.146, 0.078) |
Data compiled from representative studies on blue OLED emitters and is for illustrative purposes only.
Visualizations
Logical Workflow for OLED Material Synthesis and Device Fabrication
The following diagram illustrates the general workflow from chemical synthesis to device characterization in the development of new OLED materials.
Caption: Workflow from synthesis to OLED device testing.
Catalytic Cycle of the Suzuki-Miyaura Coupling
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a promising building block for the synthesis of novel organic semiconductors for OLED applications. The inclusion of the tert-butyl group is a well-established strategy to enhance material properties crucial for high-performance devices. While specific examples and quantitative data for materials derived from this particular boronic acid are not yet widely available in the scientific literature, the general principles of Suzuki-Miyaura coupling and the known effects of its structural motifs provide a strong foundation for its application in the development of next-generation OLED materials. Further research and publication in this area will be valuable to fully elucidate the potential of this reagent.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-tert-Butoxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This application note provides a detailed overview of the reaction conditions and a general protocol for the coupling of 4-tert-Butoxymethylphenylboronic acid with various aryl halides. The tert-butoxymethyl (BOM) protecting group is stable under a variety of reaction conditions, making this boronic acid a valuable building block in multi-step organic synthesis. The resulting biaryl structures are of significant interest in medicinal chemistry and materials science. While specific examples for the coupling of this particular boronic acid are not abundant in the literature, the general principles of the Suzuki-Miyaura reaction are well-established and can be readily applied.
Quantitative Data Summary
The following table summarizes a specific literature example of a Suzuki-Miyaura coupling of this compound, alongside generalized conditions derived from standard Suzuki-Miyaura protocols. This data is intended to serve as a starting point for reaction optimization.
| Aryl Halide | Boronic Acid (Equivalents) | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | 1.5 | Pd(PPh₃)₄ (10) | - | K₂CO₃ (2.0) | Dimethoxyethane | 80 | Overnight | 11 |
| Generalized Conditions for Aryl Bromides | 1.1 - 1.5 | Pd(OAc)₂ (1-5) or Pd₂(dba)₃ (1-3) | Buchwald or phosphine ligands (2-10) | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3) | Toluene, Dioxane, DMF | 80 - 120 | 2 - 24 | Variable |
| Generalized Conditions for Aryl Chlorides | 1.2 - 2.0 | Pd(OAc)₂ (2-5) | Bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) (4-10) | K₃PO₄, CsF (2-3) | Dioxane, t-Amyl alcohol | 100 - 130 | 12 - 48 | Variable |
Experimental Protocols
The following protocols provide a detailed methodology for a generalized Suzuki-Miyaura coupling reaction involving this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Protocol 1: General Procedure for Coupling with Aryl Bromides
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and, if necessary, an appropriate ligand.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times. Under a positive pressure of the inert gas, add the anhydrous and degassed solvent (5-10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: General Procedure for Coupling with Aryl Chlorides (requires more active catalyst systems)
-
Reaction Setup: In a flame-dried Schlenk flask with a magnetic stir bar and reflux condenser, combine the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5-2.0 mmol, 1.5-2.0 equiv), and a strong base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the anhydrous and degassed solvent (e.g., dioxane or t-amyl alcohol) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to a higher temperature (typically 100-130 °C) with vigorous stirring.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Application Notes and Protocols for the Purification of Products from 4-tert-Butoxymethylphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of products synthesized via Suzuki-Miyaura cross-coupling reactions utilizing 4-tert-Butoxymethylphenylboronic acid. The methodologies outlined below address common purification challenges, including the removal of residual palladium catalyst, unreacted starting materials, and homocoupled byproducts.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. This compound is a valuable building block in medicinal chemistry and materials science, enabling the introduction of a protected hydroxymethylphenyl group. The tert-butoxymethyl group can serve as a stable protecting group or be readily cleaved to reveal the corresponding benzylic alcohol, providing a versatile handle for further functionalization.
Proper purification of the resulting biaryl products is critical to ensure the integrity of downstream applications, especially in drug development where stringent purity requirements are paramount. This document details standardized workup procedures, chromatographic purification, and recrystallization techniques tailored for products derived from this compound.
General Reaction Scheme
A typical Suzuki-Miyaura coupling reaction involving this compound is depicted below:
Caption: General Suzuki-Miyaura reaction scheme.
Experimental Protocols
General Aqueous Workup Procedure
This initial workup is designed to remove the bulk of inorganic salts, the base, and water-soluble impurities.
Protocol:
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or toluene (typically 3-5 times the reaction volume).
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (2 x 1 volume).
-
A saturated aqueous solution of sodium bicarbonate (if an acidic workup is compatible with the product) to remove any remaining acidic impurities.
-
Brine (1 x 1 volume) to facilitate phase separation.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Palladium Catalyst Removal
Residual palladium from the catalyst can interfere with subsequent reactions and is toxic, making its removal essential, particularly for pharmaceutical applications.
Protocol A: Filtration through Celite
-
After the aqueous workup, dilute the crude product in a suitable organic solvent.
-
Prepare a short plug of Celite (2-3 cm) in a fritted glass funnel or a Büchner funnel.
-
Pass the solution containing the crude product through the Celite pad.
-
Wash the Celite pad with additional fresh solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure.
Protocol B: Use of Palladium Scavengers For more efficient removal of palladium to meet stringent regulatory limits (<10 ppm), the use of a scavenger is recommended.
| Scavenger Type | Typical Loading | Procedure |
| Thiol-functionalized silica gel | 1.0 - 1.5 mmol/g | Stir the crude product solution with the scavenger (typically 5-10 equivalents relative to the initial palladium loading) at room temperature for 1-4 hours. Filter off the scavenger and concentrate the filtrate. |
| Activated Carbon | N/A | Stir the crude product solution with activated carbon (5-10 wt%) at room temperature or slightly elevated temperature for 1-2 hours. Filter through Celite to remove the carbon and concentrate the filtrate. |
Purification by Column Chromatography
Column chromatography is a highly effective method for separating the desired biphenyl product from unreacted starting materials, homocoupled byproducts, and other organic impurities.
Caption: Workflow for purification by column chromatography.
Protocol:
-
Adsorbent: Silica gel (60 Å, 230-400 mesh) is typically used.
-
Eluent Selection: Determine an appropriate solvent system by thin-layer chromatography (TLC). A common starting point for biphenyl derivatives is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to achieve optimal separation. For products containing the tert-butoxymethyl group, a starting eluent of 95:5 hexane:ethyl acetate is recommended, with a gradual increase in the proportion of ethyl acetate.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is subsequently evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Example Column Chromatography Data for a 4'-(tert-Butoxymethyl)-[1,1'-biphenyl]-4-carbonitrile Synthesis
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Aryl Halide (Starting Material) | 9:1 | 0.7 - 0.8 |
| 4'-(tert-Butoxymethyl)-[1,1'-biphenyl]-4-carbonitrile (Product) | 8:2 | 0.4 - 0.5 |
| This compound | 7:3 | 0.2 - 0.3 |
| Homocoupled Boronic Acid Byproduct | 8:2 | 0.6 - 0.7 |
Purification by Recrystallization
If the product is a solid, recrystallization is an excellent method for achieving high purity.
Protocol:
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature. For biphenyl derivatives, common recrystallization solvents include ethanol, methanol, isopropanol, or mixtures such as hexane/ethyl acetate or toluene/heptane. For products with the tert-butoxymethyl group, a mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Biological Significance of Biphenyl Derivatives
Biphenyl derivatives are a prominent structural motif in a wide range of biologically active compounds. Their conformational flexibility allows them to interact with various biological targets. Biphenyls with ether linkages, similar to the structure obtained from this compound, have been investigated for a variety of pharmacological activities.
Caption: Potential biological roles of biphenyl derivatives.
The biphenyl core can be found in drugs with diverse therapeutic applications, including anti-inflammatory, antihypertensive, and anticancer agents.[1][2][3] The introduction of substituents, such as the protected hydroxymethyl group from this compound, allows for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.[1][2][3]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield after Workup | Incomplete reaction or product loss during aqueous extraction. | Ensure the reaction has gone to completion by TLC/LC-MS. Perform back-extractions of the aqueous layers to recover any dissolved product. |
| Poor Separation in Column Chromatography | Inappropriate solvent system or column overloading. | Optimize the eluent system using TLC. Use a larger column or reduce the amount of crude product loaded. Consider the "dry loading" technique. |
| Product "Oiling Out" during Recrystallization | The boiling point of the solvent is higher than the melting point of the product, or significant impurities are present. | Use a lower-boiling point solvent or a mixed solvent system. Further purify the crude product by column chromatography before attempting recrystallization. |
| Persistent Palladium Contamination | Inefficient removal by filtration. | Use a dedicated palladium scavenger or perform multiple filtrations through fresh Celite pads. Activated carbon treatment can also be effective. |
Disclaimer: The protocols and information provided are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should always be taken when handling chemicals and performing chemical reactions.
References
Application Notes and Protocols for Large-Scale Synthesis using 4-tert-Butoxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butoxymethylphenylboronic acid is a versatile organoboron compound increasingly utilized in the synthesis of complex organic molecules within the pharmaceutical and materials science sectors. Its unique structural features, particularly the tert-butoxymethyl group, can impart desirable pharmacokinetic properties or serve as a stable protecting group for a hydroxymethyl functionality. This document provides detailed application notes and a generalized protocol for the use of this compound in large-scale Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.
The Suzuki-Miyaura coupling is favored in industrial applications due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in active pharmaceutical ingredients (APIs) and advanced materials.
Key Applications
-
Pharmaceutical Intermediates: Used as a key building block in the synthesis of drug candidates. The tert-butoxymethyl group can influence solubility, metabolic stability, and receptor binding affinity.
-
Advanced Materials: Employed in the synthesis of organic light-emitting diode (OLED) materials and other functional organic molecules where precise structural modifications are required.
-
Protected Hydroxymethyl Synthon: The tert-butoxymethyl group can be deprotected under acidic conditions to reveal a hydroxymethyl group, providing a strategic advantage in multi-step syntheses.
Data Presentation: Typical Parameters for Large-Scale Suzuki-Miyaura Coupling
The following table summarizes typical reaction parameters for a large-scale Suzuki-Miyaura coupling reaction involving an aryl boronic acid like this compound. These are representative conditions and should be optimized for specific substrates and scales.
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | Aryl-Br, Aryl-I, Aryl-OTf | Aryl chlorides may necessitate more active catalyst systems. |
| This compound | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Catalyst choice is critical and depends on the reactivity of the coupling partners. |
| Catalyst Loading | 0.1 - 2 mol% | Lower catalyst loadings are desirable for large-scale synthesis to reduce costs and residual palladium levels. |
| Ligand | SPhos, XPhos, RuPhos, etc. | Buchwald-type phosphine ligands are often effective for challenging couplings. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base and its strength can significantly impact the reaction rate and yield. |
| Solvent | Toluene, 2-MeTHF, Dioxane/H₂O | The solvent system should be anhydrous and deoxygenated. The use of aqueous solvent mixtures is common. |
| Temperature | 60 - 110 °C | The optimal temperature is dependent on the specific substrates and catalyst system. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by an appropriate analytical technique (e.g., HPLC, GC-MS). |
| Yield | Variable | Highly dependent on the specific substrates and optimized reaction conditions. |
Experimental Protocols
General Protocol for Kilogram-Scale Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of an aryl halide with this compound on a large scale.
1. Materials and Equipment:
-
A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Aryl halide (1.0 kg, 1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.1 - 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.2 - 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous and deoxygenated solvent (e.g., Toluene or 2-MeTHF, 5-10 L/kg of aryl halide)
-
Purified water (if using an aqueous system)
2. Reaction Setup:
-
Ensure the reactor is clean, dry, and has been purged with nitrogen to establish an inert atmosphere.
-
Charge the reactor with the aryl halide, this compound, and the base under a nitrogen blanket.
-
In a separate, inerted vessel, prepare a solution of the palladium catalyst and ligand in a portion of the solvent.
3. Reaction Execution:
-
Add the solvent to the reactor containing the solids.
-
Begin agitation and heat the mixture to the desired temperature (e.g., 80-100 °C).
-
Once the desired temperature is reached, add the catalyst/ligand solution to the reactor.
-
Maintain the reaction mixture at the set temperature and monitor the reaction progress by HPLC or GC-MS until the aryl halide is consumed.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If an aqueous base was used, perform a phase separation.
-
Wash the organic layer with water and then with brine.
-
Filter the organic layer through a pad of celite to remove any insoluble palladium species.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel for smaller scales.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for large-scale Suzuki-Miyaura synthesis.
Safety Considerations
-
Inert Atmosphere: Palladium catalysts can be sensitive to air, and an inert atmosphere (nitrogen or argon) should be maintained throughout the reaction.
-
Reagent Handling: Handle all chemicals, especially palladium catalysts and phosphine ligands, in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: While generally not highly exothermic, the initial addition of the catalyst solution should be done cautiously, and the reactor temperature should be monitored.
-
Waste Disposal: Dispose of all chemical waste, particularly heavy metal waste, according to institutional and local regulations.
Conclusion
This compound is a valuable reagent for the large-scale synthesis of complex organic molecules. The Suzuki-Miyaura coupling provides an efficient and scalable method for its incorporation into target structures. The provided protocol and parameters serve as a general guideline for researchers and drug development professionals. Successful implementation on a large scale will require careful optimization of reaction conditions for the specific substrates being used.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 4-tert-Butoxymethylphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-tert-Butoxymethylphenylboronic acid.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive Catalyst: The Pd(0) active species may have been oxidized. Pd(II) precatalysts require in-situ reduction.[1][2] | - Use a fresh batch of palladium catalyst or a more robust, air-stable precatalyst. - Ensure proper degassing of solvents and reaction setup to maintain an inert atmosphere (Nitrogen or Argon).[1][3] |
| Inefficient Base: The base may be too weak or not soluble enough to activate the boronic acid for transmetalation.[2][4] | - Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[5] - Ensure the base is finely powdered for anhydrous reactions to maximize surface area.[1] | |
| Steric Hindrance: The bulky tert-Butoxymethyl group can slow down key steps in the catalytic cycle.[1][6] | - Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to accelerate the reaction.[1] - Increase reaction temperature and/or catalyst loading.[7] | |
| Significant Protodeboronation | Presence of Water and Strong Base: Water acts as a proton source, and strong bases can accelerate the replacement of the boronic acid group with a hydrogen.[1] | - Switch to anhydrous reaction conditions.[1] - Use a milder base such as K₂CO₃ or KF.[1] - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) which can release the boronic acid slowly.[3] |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2][3] | - Implement rigorous degassing of all solvents and reagents. - Maintain a strict inert atmosphere throughout the reaction setup and execution.[3] |
| Decomposition of Starting Material | Harsh Reaction Conditions: The tert-Butoxymethyl (BOM) protecting group may be sensitive to strongly acidic or basic conditions, or high temperatures. | - Screen milder bases and lower the reaction temperature. - Monitor the reaction closely to avoid prolonged reaction times. |
Frequently Asked Questions (FAQs)
Q1: What are the first things to check if my Suzuki reaction with this compound fails?
A1: When a Suzuki coupling reaction shows low to no yield, a systematic check of the following is recommended:
-
Catalyst Activity: Ensure your palladium source and any associated ligands are fresh and have been stored correctly under an inert atmosphere. The active Pd(0) species is sensitive to oxygen.[1][2]
-
Inert Atmosphere: Verify that your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][3]
-
Reagent Purity: Confirm the purity of your this compound and the aryl halide. Boronic acids can degrade over time.[1]
-
Base and Solvent: The choice of base and solvent is critical. The base must be strong enough to promote transmetalation but not so strong as to cause degradation. For biphasic reactions, ensure vigorous stirring.[1]
Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation is a common side reaction. To minimize it, consider the following strategies:
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Try switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this reaction, moving to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture.[3]
Q3: The steric hindrance from the tert-Butoxymethyl group seems to be an issue. What are the best conditions to overcome this?
A3: Steric hindrance can decrease the reaction rate. To overcome this, the following adjustments are often effective:
-
Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they accelerate both oxidative addition and reductive elimination steps.[1]
-
Forcing Conditions: Increasing the reaction temperature and potentially the catalyst loading can help overcome the activation energy barrier imposed by steric hindrance.[1][7]
Q4: What is the optimal catalyst system for Suzuki coupling with this compound?
A4: While the optimal system can be substrate-dependent, a good starting point for a sterically hindered boronic acid like this compound would be a palladium precatalyst paired with a bulky, electron-rich phosphine ligand. Buchwald-type palladacycle precatalysts are also excellent choices.[7] It is often necessary to screen a few different catalyst/ligand combinations to find the most effective one for your specific aryl halide.
Q5: How can I prevent the homocoupling of this compound?
A5: The primary cause of homocoupling is the presence of oxygen.[3] To prevent this side reaction, ensure rigorous degassing of your solvents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the entire course of the reaction. Using a direct Pd(0) catalyst source or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can also help minimize homocoupling.[2]
Experimental Protocols
General Protocol for Suzuki Coupling
This is a representative procedure and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]
-
Add the degassed solvent system via syringe under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol for Conversion of Boronic Acid to a Diethanolamine Adduct for Enhanced Stability
Boronic acids can sometimes be unstable. Converting them to a diethanolamine adduct can improve their stability and shelf-life.[8]
Materials:
-
This compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride
Procedure:
-
In a vial with a stir bar, dissolve the this compound in a minimal amount of methylene chloride.
-
Add diethanolamine dropwise while stirring. A precipitate will form.[8]
-
Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in Suzuki coupling reactions, particularly in protic solvents.[1][8]
Visualizations
References
Technical Support Center: 4-tert-Butoxymethylphenylboronic Acid Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges, specifically low yields, encountered during Suzuki-Miyaura cross-coupling reactions involving 4-tert-Butoxymethylphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound in your coupling reactions.
Q1: I am experiencing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, particularly with sterically demanding or functionalized boronic acids like this compound, can often be attributed to several key factors. A systematic evaluation of your reagents and reaction conditions is the best approach.
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: this compound, like other boronic acids, can be susceptible to degradation over time. It is crucial to use a fresh, high-purity batch. Protodeboronation, the cleavage of the C-B bond, is a common side reaction that can be exacerbated by moisture and acidic conditions.[1][2] Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, if stability issues are suspected.[1]
-
Aryl Halide Reactivity: The reactivity of your coupling partner is critical. The general trend for reactivity is I > Br > OTf >> Cl.[1] If you are using an aryl chloride, a more specialized and highly active catalyst system will likely be necessary.[1]
-
Catalyst and Ligand Condition: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Ensure they are fresh and have been stored under an inert atmosphere. Oxidized phosphine ligands or degraded palladium sources are common causes of reaction failure.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents.[1] The choice and purity of the base are also critical. Ensure the base is of high purity and has been stored correctly to prevent hydration.
-
Q2: I suspect protodeboronation of my this compound is a major side reaction. How can I minimize this?
A2: Protodeboronation is a frequent cause of low yields in Suzuki couplings.[2] Here are several strategies to mitigate this side reaction:
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester or MIDA boronate, can protect it from premature decomposition.[1] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.
-
Anhydrous Conditions: While water is often a component of the solvent system, minimizing its amount or running the reaction under strictly anhydrous conditions can reduce the rate of protodeboronation.[4][5]
-
Choice of Base: In some cases, using a weaker base, such as KF, may be beneficial.[5]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[1]
Q3: The steric hindrance from the tert-butoxymethyl group seems to be impeding the reaction. What modifications to the catalytic system can I make?
A3: The steric bulk of the this compound can indeed hinder the key steps of the catalytic cycle.[4] Overcoming this often requires a more robust catalyst system.
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective for hindered substrates.[4] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can facilitate the challenging oxidative addition and transmetalation steps.
Q4: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling is a common side reaction that can consume your starting material and complicate purification.
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.[3] Ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands may be necessary.[4]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[4]
Data Presentation
Table 1: General Troubleshooting Guide for Low Yield in this compound Coupling
| Potential Issue | Recommended Action | Rationale |
| Poor Reagent Quality | Use fresh, high-purity this compound, aryl halide, catalyst, and ligand. | Impurities can inhibit the catalyst or lead to side reactions. |
| Protodeboronation | Convert to a pinacol ester; use anhydrous conditions; consider a weaker base (e.g., KF).[1][5] | To increase the stability of the boronic acid derivative and reduce the rate of C-B bond cleavage. |
| Steric Hindrance | Employ bulky, electron-rich ligands (e.g., SPhos, XPhos).[4] | To promote the formation of a more reactive catalytic species capable of overcoming steric barriers. |
| Catalyst Deactivation | Ensure a strictly inert atmosphere; use degassed solvents.[1][3] | To prevent oxidation of the Pd(0) catalyst and phosphine ligands. |
| Homocoupling | Rigorously exclude oxygen; consider slow addition of the boronic acid.[3][4] | To minimize side reactions that consume starting material. |
| Suboptimal Conditions | Screen different bases, solvents, and temperatures. | The optimal conditions can be highly substrate-dependent. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
preventing protodeboronation of 4-tert-Butoxymethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the prevention of protodeboronation of 4-tert-Butoxymethylphenylboronic acid during storage and in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of tert-butoxymethylbenzene, consuming your starting material and reducing the yield of your desired product. While often associated with electron-deficient arylboronic acids, electron-rich boronic acids like the one can also be susceptible, particularly under basic conditions typical of Suzuki-Miyaura couplings.[2][3]
Q2: How should I store this compound to minimize degradation?
A2: To ensure the longevity of your this compound, it should be stored in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration (2-8 °C) is recommended. Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent degradation.
Q3: What are the signs of degradation in my this compound?
A3: The most reliable method to assess the purity of your boronic acid is through analytical techniques like NMR spectroscopy. The presence of signals corresponding to tert-butoxymethylbenzene would indicate protodeboronation has occurred. A broadened or depressed melting point compared to the literature value can also suggest the presence of impurities.
Q4: Is it advisable to use this compound directly in a Suzuki-Miyaura coupling reaction?
A4: While it is possible, using it directly can be challenging due to the potential for protodeboronation under the reaction conditions. For more consistent and higher yields, it is often recommended to convert the boronic acid to a more stable derivative, such as a pinacol ester, prior to the coupling reaction.[4]
Troubleshooting Guide for Suzuki-Miyaura Coupling
This guide addresses the common issue of observing significant protodeboronation of this compound, leading to the formation of tert-butoxymethylbenzene and a reduced yield of the desired coupled product.
Table 1: Troubleshooting Strategies for Protodeboronation
| Issue | Potential Cause | Recommended Action | Rationale |
| Low yield of desired product and significant formation of tert-butoxymethylbenzene | High rate of protodeboronation of the free boronic acid | 1. Use a protected form: Convert the boronic acid to its pinacol ester. 2. Optimize the base: Use a weaker base (e.g., K₃PO₄, Cs₂CO₃, or KF instead of NaOH or KOH). 3. Lower the reaction temperature: If feasible for the coupling, reduce the temperature (e.g., to 60-80 °C). 4. Ensure anhydrous conditions: Use dry solvents and reagents. | 1. The pinacol ester provides a "slow release" of the active boronic acid, keeping its concentration low and minimizing protodeboronation.[1] 2. Strong bases accelerate base-catalyzed protodeboronation.[3] 3. Higher temperatures can increase the rate of protodeboronation. 4. Water can act as a proton source, facilitating the cleavage of the C-B bond. |
| Suboptimal catalyst system | 1. Choose a highly active catalyst: Use a Pd(0) source with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote rapid catalytic turnover. 2. Increase catalyst loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial. | 1. A more active catalyst can increase the rate of the desired cross-coupling to outcompete the rate of protodeboronation.[5] 2. A higher catalyst concentration can accelerate the productive reaction rate. | |
| Presence of oxygen | Thoroughly degas the reaction mixture: Purge the solvent and reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst. | Oxygen can lead to oxidative homocoupling of the boronic acid and can deactivate the palladium catalyst, leading to longer reaction times and more opportunity for protodeboronation. |
Experimental Protocols
Protocol 1: Synthesis of this compound Pinacol Ester
This protocol is adapted from a general procedure for the synthesis of arylboronic acid pinacol esters.
Materials:
-
This compound
-
Pinacol
-
Anhydrous toluene or hexanes
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, it can be purified by column chromatography on silica gel.[6]
Protocol 2: General Suzuki-Miyaura Coupling with this compound Pinacol Ester
This is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
This compound pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, or DMF)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound pinacol ester (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation mechanism.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: 4-tert-Butoxymethylphenylboronic acid in Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-tert-Butoxymethylphenylboronic acid in their experiments. The focus is on identifying and mitigating common side reactions to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are protodeboronation and homocoupling. A third, less common, side reaction involves the cleavage of the tert-butoxymethyl group under certain conditions.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, yielding tert-butoxymethylbenzene. This reaction is often promoted by aqueous basic conditions and elevated temperatures.[1][2]
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl, 4,4'-bis(tert-butoxymethyl)biphenyl, from the coupling of two molecules of the boronic acid. It is often mediated by the palladium catalyst, especially in the presence of oxygen.
-
Cleavage of the tert-Butoxymethyl Group: The tert-butoxymethyl ether is generally stable under basic and neutral conditions commonly used for Suzuki-Miyaura coupling. However, it can be susceptible to cleavage under acidic conditions, which are sometimes employed in work-up procedures or if acidic byproducts are generated during the reaction.
Q2: How can I detect the formation of these side products in my reaction mixture?
A2: The primary methods for detecting and quantifying the main product and the common side products include:
-
Thin-Layer Chromatography (TLC): A rapid qualitative method to monitor the consumption of starting materials and the formation of new spots corresponding to the desired product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): An accurate method for quantifying the relative amounts of the starting material, desired product, and side products.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components, including the protodeboronation byproduct.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the desired product and any significant byproducts in the crude reaction mixture or after purification.
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupled product and significant formation of the protodeboronation byproduct (tert-butoxymethylbenzene).
This is a common issue when using arylboronic acids. The following steps can help mitigate protodeboronation:
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for minimizing protodeboronation.
Illustrative Data: Effect of Reaction Conditions on Protodeboronation
| Parameter | Condition A (High Protodeboronation) | Condition B (Optimized) |
| Base | 2M NaOH (aq) | K₃PO₄ (anhydrous) |
| Solvent | Dioxane/Water (4:1) | Dioxane |
| Temperature | 100 °C | 80 °C |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos |
| Yield of Desired Product | ~40% | >85% |
| Yield of Protodeboronation Product | ~50% | <10% |
| Note: The values presented in this table are illustrative and will vary depending on the specific substrates and reaction scale. |
Experimental Protocol: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a mild, anhydrous base such as potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst and ligand (e.g., Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%) under a positive flow of inert gas.
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent such as 1,4-dioxane or toluene.
-
Reaction Execution: Seal the flask and heat the reaction mixture to a moderate temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped once the limiting reagent (typically the aryl halide) is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Formation of the homocoupling byproduct, 4,4'-bis(tert-butoxymethyl)biphenyl.
Homocoupling is another common side reaction that reduces the yield of the desired product.
Logical Relationship for Homocoupling Formation
References
Technical Support Center: 4-tert-Butoxymethylphenylboronic Acid Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 4-tert-Butoxymethylphenylboronic acid in chemical reactions, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling involving this substrate can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to check include:
-
Catalyst Activity: The active catalytic species is Palladium(0). If you are using a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ. Inefficient reduction or degradation of the catalyst can halt the reaction. Consider using a fresh catalyst or a more robust pre-catalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid. Ensure that all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Reagent Quality: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, and impurities in the coupling partner can inhibit the catalyst.
-
Base and Solvent System: The choice of base and solvent is critical and interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation. For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.
Q2: I am observing a significant amount of a byproduct that appears to be tert-butoxytoluene. What is this side reaction and how can I minimize it?
A2: The formation of tert-butoxytoluene is likely due to protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. The tert-butoxymethyl group is electron-donating, which can make the boronic acid more susceptible to this process. To minimize protodeboronation:
-
Use Anhydrous Conditions: Water is the primary proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce its occurrence.
-
Select a Milder Base: Strong bases, particularly in the presence of water, can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Use a More Stable Boronic Acid Derivative: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, before the coupling reaction.
Q3: Is the tert-butoxymethyl protecting group stable under typical Suzuki-Miyaura reaction conditions?
A3: The tert-butoxymethyl group is an ether, and tert-butyl ethers are generally stable under the basic conditions used in most Suzuki-Miyaura reactions. However, this group is known to be labile under acidic conditions. Therefore, it is crucial to avoid any acidic workup steps if the protecting group needs to be retained. If the final product requires acidic conditions for purification or subsequent steps, the tert-butoxymethyl group will likely be cleaved.
Q4: My crude reaction mixture shows the presence of a biaryl product, but it is derived from the coupling of two molecules of this compound. How can I prevent this homocoupling?
A4: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction. To mitigate homocoupling:
-
Rigorous Degassing: Ensure solvents and the reaction vessel are thoroughly deoxygenated.
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be beneficial. If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to Pd(0).
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the homocoupling pathway.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues encountered during Suzuki-Miyaura reactions with this compound.
Caption: A logical workflow for diagnosing and resolving common issues.
Potential Side Reactions
This diagram illustrates the desired reaction pathway alongside common unproductive side reactions.
Caption: Desired Suzuki coupling versus common side reactions.
General Experimental Protocol
The following is a general starting protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system, ensure all components are thoroughly degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Reaction Parameter Optimization
The following tables provide a summary of common parameters that can be optimized to improve reaction outcomes.
Table 1: Catalyst and Ligand Selection
| Catalyst (mol%) | Ligand (if applicable) | Typical Substrates | Notes |
| Pd(PPh₃)₄ (1-5%) | None | Aryl iodides, bromides | A common starting point, sensitive to air. |
| Pd(OAc)₂ (1-3%) | SPhos, XPhos (1.5-2x mol%) | Aryl bromides, chlorides | Buchwald ligands are excellent for challenging couplings. |
| PdCl₂(dppf) (1-3%) | None | Electron-rich and -poor aryl halides | A robust and versatile precatalyst. |
Table 2: Base and Solvent Combination
| Base (equiv) | Solvent System | Temperature (°C) | Comments |
| K₂CO₃ (2-3) | Dioxane / H₂O (4:1) | 80 - 100 | A standard, effective system for many substrates. |
| K₃PO₄ (2-3) | Toluene or Dioxane | 90 - 110 | Often used for challenging or heteroaromatic couplings. |
| Cs₂CO₃ (2-3) | Dioxane or THF | 80 - 100 | A stronger base, can be effective when others fail. |
| CsF (2-3) | Dioxane | 80 - 100 | A milder option that can help suppress protodeboronation. |
Technical Support Center: 4-tert-Butoxymethylphenylboronic Acid in Suzuki-Miyaura Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-tert-Butoxymethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the effect of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for a Suzuki-Miyaura coupling reaction using this compound?
A1: The optimal temperature for a Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates (aryl halide, boronic acid), catalyst system (palladium source and ligand), base, and solvent used. However, a general starting point for reactions involving this compound is typically in the range of 80-100 °C.[1] It is crucial to empirically determine the optimal temperature for your specific reaction by running small-scale experiments at various temperatures.
Q2: I am observing a low yield in my coupling reaction. Could the reaction temperature be the cause?
A2: Yes, incorrect reaction temperature is a common reason for low yields. If the temperature is too low, the reaction may be sluggish or not proceed at all. Conversely, if the temperature is too high, it can lead to the degradation of the catalyst, ligands, or the boronic acid itself, as well as the formation of unwanted side products.[2]
Q3: What are the potential side reactions related to temperature when using this compound?
A3: At elevated temperatures, two common side reactions are protodeboronation and homocoupling. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to a loss of your starting material.[1] Homocoupling is the reaction of two molecules of the boronic acid to form a biaryl byproduct. Both of these side reactions can be exacerbated by high temperatures.
Q4: My reaction is turning black at higher temperatures. What does this indicate?
A4: The formation of a black precipitate, often referred to as "palladium black," can indicate the decomposition of the palladium catalyst. This is more likely to occur at elevated temperatures and can lead to a significant decrease in catalytic activity and lower product yields.[2]
Q5: Can I run the coupling reaction at room temperature?
A5: While some highly active catalyst systems can facilitate Suzuki-Miyaura couplings at room temperature, it is not typical for standard conditions, especially with less reactive coupling partners like aryl chlorides.[3][4] Reactions at room temperature may be very slow or not proceed to completion. However, for particularly sensitive substrates, exploring room temperature conditions with a highly active catalyst could be a viable strategy.
Troubleshooting Guide: Temperature-Related Issues
This guide will help you troubleshoot common temperature-related problems encountered during the Suzuki-Miyaura coupling of this compound.
| Problem | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in 10 °C increments (e.g., from 70 °C to 100 °C) and monitor the reaction progress by TLC or LC-MS. |
| Catalyst decomposition due to excessively high temperature. | Reduce the reaction temperature. Ensure the chosen temperature is within the stability range of your catalyst and ligand system. | |
| Significant Protodeboronation | High reaction temperature promoting the cleavage of the C-B bond. | Lower the reaction temperature. Consider using a more stable boronic acid derivative, such as a pinacol ester, if protodeboronation persists even at lower temperatures.[1] |
| Formation of Homocoupling Byproducts | Elevated temperature in the presence of oxygen can promote the oxidative homocoupling of the boronic acid. | Ensure the reaction is thoroughly deoxygenated and maintained under an inert atmosphere (Argon or Nitrogen). Consider if a lower temperature reduces the rate of this side reaction. |
| Reaction Stalls Before Completion | The catalyst may be deactivating over time at the chosen reaction temperature. | Try a lower reaction temperature for a longer duration. Alternatively, a more robust catalyst/ligand system that is more thermally stable may be required. |
Experimental Protocols
General Protocol for Temperature Optimization of Suzuki-Miyaura Coupling
This protocol outlines a general procedure for determining the optimal reaction temperature for the coupling of this compound with an aryl halide.
Reagents and Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
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Reaction vials suitable for heating
-
Inert gas supply (Argon or Nitrogen)
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Stirring apparatus (magnetic stir bars and stir plate)
-
Heating apparatus (heating block or oil bath)
-
TLC plates or LC-MS for reaction monitoring
Procedure:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Then, add the palladium catalyst (and ligand, if separate).
-
Heating: Place the reaction vials in a pre-heated heating block or oil bath set to the desired temperatures (e.g., set up parallel reactions at 70 °C, 80 °C, 90 °C, and 100 °C).
-
Reaction Monitoring: Stir the reactions vigorously at the set temperatures. Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.
-
Analysis: Once the reactions are complete (or after a set time), cool them to room temperature. Work up the reactions and analyze the crude product mixture to determine the yield of the desired product and the presence of any byproducts. The temperature that provides the best balance of reaction rate, yield, and purity is the optimum temperature.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield issues related to temperature.
References
deprotection of tert-Butoxymethyl group during Suzuki reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during Suzuki-Miyaura cross-coupling reactions, with a specific focus on the unexpected deprotection of the tert-Butoxymethyl (BOM) protecting group.
Troubleshooting Guide: Unwanted Deprotection of the BOM Group
Unexpected cleavage of the tert-Butoxymethyl (BOM) group during a Suzuki-Miyaura coupling can lead to undesired side products and reduced yields. The BOM group, an acetal, is sensitive to acidic conditions. While Suzuki reactions are typically conducted under basic conditions, several factors can contribute to its lability.
Problem: Observation of BOM-deprotected product alongside or instead of the desired coupled product.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Harsh Basic Conditions | Switch to a milder base. Consider using potassium fluoride (KF) or cesium fluoride (CsF) instead of strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). | Strong bases can lead to localized pH changes or side reactions that may facilitate the cleavage of sensitive protecting groups. Milder bases can still activate the boronic acid for transmetalation without being harsh enough to cleave the BOM group.[1] |
| Elevated Reaction Temperature | Reduce the reaction temperature. If the reaction is sluggish at lower temperatures, consider a more active catalyst system to facilitate the reaction under milder thermal conditions. | Higher temperatures can accelerate the hydrolysis of the BOM acetal, especially in the presence of water and a base. |
| Protic Solvents or Water Content | If using an aqueous co-solvent, minimize the amount of water or switch to an anhydrous solvent system. Ensure all reagents and solvents are thoroughly dried. | The presence of water can facilitate the hydrolysis of the BOM group, particularly at elevated temperatures.[2] |
| Lewis Acidity of Boronic Acid | Use a boronic ester (e.g., pinacol ester) instead of a boronic acid. This can reduce the overall Lewis acidity of the reaction mixture. | Boronic acids are Lewis acids and can contribute to the creation of a sufficiently acidic microenvironment to catalyze BOM deprotection. Boronic esters are generally more stable and less acidic.[3] |
| Extended Reaction Times | Monitor the reaction closely and stop it as soon as the starting material is consumed. An initial time course study can help determine the optimal reaction time. | Prolonged exposure to the reaction conditions, even if mild, can lead to the gradual cleavage of the BOM group. |
Experimental Protocol: Screening for Optimal Suzuki-Miyaura Conditions to Preserve the BOM Group
This protocol outlines a general procedure for screening different bases to minimize BOM deprotection.
Materials:
-
Aryl halide with BOM-protected alcohol (1.0 mmol)
-
Arylboronic acid or ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
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Base (e.g., K₂CO₃, K₃PO₄, KF, CsF, 2.0 mmol)
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Anhydrous solvent (e.g., Dioxane, Toluene, or THF, 10 mL)
-
Degassing equipment (e.g., nitrogen or argon line)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid or ester (1.2 mmol), and the selected base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (10 mL) via syringe.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst (0.05 mmol) to the flask under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the product fractions to determine the ratio of the desired product to the BOM-deprotected side product.
Frequently Asked Questions (FAQs)
Q1: Why is my BOM group being cleaved during a Suzuki reaction, which is run under basic conditions?
A1: While the overall reaction conditions are basic, several factors can lead to BOM deprotection. The BOM group is an acetal and is sensitive to acid. Potential sources of acidity or protic conditions include the Lewis acidic boronic acid, the use of aqueous co-solvents which can lead to hydrolysis at higher temperatures, and potentially localized pH changes.
Q2: What is the first troubleshooting step I should take if I observe BOM deprotection?
A2: The most straightforward initial step is to switch to a milder base. Bases like potassium fluoride (KF) or cesium fluoride (CsF) are often effective in promoting the Suzuki coupling while being less harsh than carbonates or hydroxides, thus preserving acid-sensitive protecting groups.[1]
Q3: Can the choice of palladium catalyst and ligand affect the stability of the BOM group?
A3: While the catalyst and ligand primarily influence the rate of the catalytic cycle, a more active catalyst system can allow the reaction to proceed at a lower temperature. By reducing the required reaction temperature, you can minimize the risk of thermally induced deprotection of the BOM group.
Q4: Is it better to use a boronic acid or a boronic ester to avoid BOM deprotection?
A4: Using a boronic ester, such as a pinacol ester, is generally recommended. Boronic esters are less Lewis acidic than their corresponding boronic acids, which can help to maintain a less acidic reaction environment and thus enhance the stability of the BOM group.[3]
Q5: Are there alternative protecting groups for alcohols that are more robust under Suzuki conditions?
A5: Yes, if BOM deprotection remains a persistent issue, consider using more robust protecting groups. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are generally stable under Suzuki conditions. Benzyl (Bn) ethers are also a robust alternative. The choice of an alternative protecting group should be guided by the overall synthetic strategy and the orthogonality required for subsequent deprotection steps.[4]
Visual Guides
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. Decision-making workflow for troubleshooting BOM deprotection.
References
4-tert-Butoxymethylphenylboronic acid stability under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 4-tert-Butoxymethylphenylboronic acid under basic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Troubleshooting Guide
This guide addresses common issues observed during reactions involving this compound, particularly under basic conditions typical for cross-coupling reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired cross-coupling product (e.g., in Suzuki-Miyaura reactions) | Decomposition of this compound via protodeboronation. This is a common side reaction for arylboronic acids under basic conditions, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] | - Use milder basic conditions (e.g., K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH).- Lower the reaction temperature.- Minimize the reaction time.- Use an anhydrous solvent to reduce the availability of a proton source.- Consider using a boronic ester derivative (e.g., a pinacol ester), which can exhibit different stability profiles.[1] |
| Formation of tert-butoxymethylbenzene as a major byproduct | Protodeboronation of this compound. The detection of this byproduct is a strong indicator that the boronic acid is degrading under the reaction conditions.[2] | - Follow the recommendations for mitigating protodeboronation listed above.- If possible, perform the reaction under inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation pathways.- Screen different palladium catalysts and ligands, as some may promote the desired coupling over protodeboronation. |
| Inconsistent reaction outcomes | Variable quality or degradation of the this compound starting material. Boronic acids can degrade upon storage, especially if exposed to moisture and air. | - Ensure the this compound is stored in a cool, dry, and dark place, preferably under an inert atmosphere.[3][4]- Use freshly opened or high-purity reagent for critical reactions.- Consider co-evaporating the boronic acid with an anhydrous solvent like toluene before use to remove residual water. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under basic conditions?
Q2: What is protodeboronation and why does it occur in basic media?
Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[2] In basic aqueous media, boronic acids exist in equilibrium with their corresponding boronate anions (ArB(OH)₃⁻). This boronate species is generally more susceptible to reaction with a proton source, such as water, which leads to the formation of the corresponding arene (in this case, tert-butoxymethylbenzene) and boric acid.[2][6][7] Suzuki-Miyaura cross-coupling reactions are frequently performed under basic conditions, creating a competing pathway for the boronic acid.[1][8]
Q3: What are the typical signs of this compound degradation in my reaction?
The most common sign of degradation is a lower than expected yield of your desired product, accompanied by the formation of tert-butoxymethylbenzene as a byproduct. You may also observe a complex mixture of byproducts if other degradation pathways are occurring.
Q4: How should I store this compound to ensure its stability?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Storage at temperatures between 0-8°C is often recommended.[4][9] It is also advisable to keep it away from moisture and light. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for a Suzuki-Miyaura cross-coupling reaction. Optimization of the base, solvent, temperature, and catalyst may be necessary for specific substrates.
-
Reagent Preparation:
-
In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
-
Solvent Addition:
-
Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water). The use of anhydrous solvents may be considered to suppress protodeboronation.
-
-
Reaction Execution:
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If an aqueous base was used, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Base-catalyzed protodeboronation pathway of an arylboronic acid.
Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. youtube.com [youtube.com]
- 9. Page loading... [guidechem.com]
improving solubility of 4-tert-Butoxymethylphenylboronic acid in reaction
Welcome to the technical support center for 4-tert-Butoxymethylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its use in chemical reactions, with a primary focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: My this compound is not dissolving in my reaction solvent. What are some initial steps I can take?
A2: If you are experiencing solubility issues, consider the following initial steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. Ethers (like THF, dioxane) and polar aprotic solvents (like DMF, DMSO) are often good starting points.
-
Heating: Gently warming the reaction mixture can significantly improve solubility.
-
Co-solvent: Adding a small amount of a co-solvent, such as water or a more polar organic solvent, can sometimes aid dissolution.
Q3: Can the choice of base in my Suzuki-Miyaura coupling reaction affect the solubility of the boronic acid?
A3: Yes, the base plays a crucial role. The base activates the boronic acid for transmetalation, often by forming a more nucleophilic boronate species.[4][5][6] The solubility of this boronate salt can be different from the free boronic acid. Using a soluble inorganic base (e.g., K₃PO₄, Cs₂CO₃) or an organic base may be beneficial. In some cases, aqueous base solutions are used, which can help solubilize the boronic acid, especially with the aid of a phase-transfer catalyst.[7][8][9]
Q4: I am observing decomposition or side reactions with my boronic acid. What could be the cause?
A4: Boronic acids can be susceptible to side reactions like protodeboronation (loss of the boronic acid group), oxidation, and homocoupling.[6] These can be exacerbated by factors such as:
-
Presence of Water: While water can aid solubility, excessive amounts or prolonged reaction times can lead to protodeboronation.[6]
-
Oxygen: Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the boronic acid and the palladium catalyst.
-
Base Strength: Strong bases can promote protodeboronation, especially at elevated temperatures.[6][10][11]
Troubleshooting Guide
This guide addresses specific problems you might encounter when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
| Problem | Possible Cause | Troubleshooting Steps |
| Low to No Reaction Yield | Poor solubility of the boronic acid. | - Change Solvent System: Switch to a more polar aprotic solvent like DMF, DMSO, or use a mixture of solvents (e.g., Toluene/Ethanol, Dioxane/Water). - Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition. - Use a Phase-Transfer Catalyst (PTC): If using a biphasic system (e.g., Toluene/Water), add a PTC like tetrabutylammonium bromide (TBAB) or Aliquat 336 to facilitate the transfer of the boronate into the organic phase.[7][8][9][12] |
| Inactive Catalyst. | - Ensure your palladium catalyst and ligand are not degraded. Use a fresh batch if necessary. - For Pd(II) precatalysts, ensure in situ reduction to Pd(0) is occurring. | |
| Protodeboronation of the boronic acid. | - Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options like K₂CO₃, K₃PO₄, or KF.[4] - Anhydrous Conditions: If possible, run the reaction under anhydrous conditions to minimize water-induced decomposition. - Form a Boronate Ester: Convert the boronic acid to a more stable pinacol ester or MIDA boronate prior to the coupling reaction. These are generally more robust. | |
| Formation of Homocoupling Product | Presence of oxygen. | - Thoroughly degas all solvents and reagents before use. - Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Inconsistent Results | Variable quality of the boronic acid. | - Purify the Boronic Acid: Recrystallize the boronic acid before use. - Form a Diethanolamine Adduct: React the boronic acid with diethanolamine to form a stable, crystalline adduct. This adduct can be easily purified and used directly in the coupling reaction, often with improved results.[13] |
Quantitative Solubility Data
While specific data for this compound is unavailable, the following table provides solubility data for the parent compound, phenylboronic acid, which can serve as a useful reference.
| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) at 298.15 K (25 °C) |
| Dipropyl ether | High | Data not available |
| Acetone | High | ~0.15 |
| 3-Pentanone | High | ~0.13 |
| Chloroform | Moderate | ~0.045 |
| Methylcyclohexane | Very Low | Data not available |
Data is for phenylboronic acid and isobutoxyphenylboronic acid isomers and should be used as an approximation.[2][14]
Experimental Protocols
Protocol 1: Solubility Determination (Dynamic Method)
This protocol describes a method to determine the solubility of this compound in a given solvent.
-
Sample Preparation: Accurately weigh a known amount of this compound and the desired solvent into a jacketed glass vessel equipped with a magnetic stir bar.
-
Heating and Observation: Place the vessel in a thermostat bath and begin stirring. Slowly increase the temperature of the bath at a constant rate (e.g., 0.2 °C/min).
-
Turbidity Measurement: Continuously monitor the turbidity of the mixture. The temperature at which the solution becomes completely clear is the dissolution temperature for that specific concentration.
-
Data Collection: Repeat this process with different concentrations to construct a solubility curve.
Protocol 2: Suzuki-Miyaura Coupling with Improved Solubility
This protocol provides a starting point for a Suzuki-Miyaura reaction with this compound, incorporating strategies to enhance solubility.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if using a biphasic system, a phase-transfer catalyst (e.g., TBAB, 10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for a failing reaction involving this compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity in Suzuki-Miyaura Coupling: A Comparative Guide to 4-tert-Butoxymethylphenylboronic Acid and 4-Tolylboronic Acid
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is a critical decision in the synthesis of complex molecules via the Suzuki-Miyaura reaction. This guide provides an objective comparison of the reactivity of 4-tert-butoxymethylphenylboronic acid and 4-tolylboronic acid, supported by established mechanistic principles and experimental data from analogous systems.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex. The electronic and steric nature of the substituents on the phenylboronic acid plays a pivotal role in the efficiency of this transformation, influencing key steps in the catalytic cycle.
Executive Summary
Both this compound and 4-tolylboronic acid are effective coupling partners in Suzuki-Miyaura reactions. The primary distinction in their reactivity arises from the interplay of electronic and steric effects imparted by their respective para-substituents. While both the tert-butoxymethyl and methyl groups are electron-donating, which generally enhances reactivity, the significantly greater steric bulk of the tert-butoxymethyl group is expected to result in slower reaction rates compared to the sterically less encumbered 4-tolylboronic acid.
Comparative Analysis of Reactivity
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is largely governed by the efficiency of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. This step is sensitive to both the electronic properties and the steric environment of the boronic acid.
Electronic Effects:
Both the methyl group (-CH₃) in 4-tolylboronic acid and the tert-butoxymethyl group (-OCH₂(t-Bu)) at the para position are considered electron-donating groups. Electron-donating groups increase the electron density on the ipso-carbon atom attached to the boron, which can facilitate the transmetalation step and generally leads to higher reaction rates and yields. The ether oxygen in the tert-butoxymethyl group contributes to its electron-donating nature through resonance.
Steric Effects:
The most significant difference between the two boronic acids lies in the steric hindrance presented by their para-substituents. The tert-butoxymethyl group is substantially larger than the methyl group. While para-substituents exert less steric influence than ortho-substituents, significant bulk can still hinder the approach of the boronic acid to the palladium complex, potentially slowing down the transmetalation process. In cases of highly congested coupling partners, this steric clash can lead to lower yields or require more forcing reaction conditions.
Based on these principles, a qualitative comparison of their expected reactivity is summarized below.
| Feature | This compound | 4-Tolylboronic Acid |
| Electronic Effect | Electron-donating | Weakly electron-donating |
| Steric Hindrance | High | Low |
| Expected Reactivity | Good, but potentially slower | Generally high and rapid |
Experimental Data
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol can be adapted for both this compound and 4-tolylboronic acid, although optimization of reaction time and temperature may be necessary to account for their differing reactivities.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of Toluene/H₂O, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Reactivity Comparison
To further elucidate the process, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a conceptual comparison of the reactivity of the two boronic acids.
A Comparative Guide to 4-tert-Butoxymethylphenylboronic Acid and Other Boronic Acids in Synthetic and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-tert-Butoxymethylphenylboronic acid with other commonly used phenylboronic acids, namely 4-formylphenylboronic acid, 4-methoxyphenylboronic acid, and 4-tert-butylphenylboronic acid. The comparison focuses on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction and their relevance in the synthesis of biologically active molecules, including analogs of the potent anti-cancer agent Combretastatin A-4. Experimental data from various sources has been compiled to offer insights into their relative reactivity and potential applications.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1] The choice of boronic acid can significantly influence reaction yields and efficiency, depending on the electronic and steric properties of the substituents on the phenyl ring.
While a direct head-to-head comparison of this compound with other boronic acids under identical conditions is not extensively documented in a single study, analysis of various reports allows for a qualitative assessment of their reactivity. The following table summarizes representative yields for the Suzuki-Miyaura coupling of different phenylboronic acids with various aryl bromides.
Disclaimer: The following data is compiled from different studies with varying reaction conditions (e.g., catalyst, base, solvent, temperature). Therefore, this information should be used as a qualitative guide rather than for direct quantitative comparison.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Data not available in searched literature | |
| 4-Formylphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [2] |
| 4-Formylphenylboronic acid | 4-Bromoacetophenone | Pd(II)-complex 7 | KOH | H₂O | 100 | 94 | [3] |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(II)-complex 7 | KOH | H₂O | 100 | 92 | [3] |
| 4-Methoxyphenylboronic acid | Bromobenzene | Pd(NH₃)₄Cl₂ | Quaternary ammonium hydroxide | H₂O | 45 | ~98 | [4] |
| 4-tert-Butylphenylboronic acid | Aryl Bromide | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | Generally high yields reported | [5] |
Analysis of Substituent Effects:
-
Electron-donating groups (e.g., methoxy, tert-butyl) on the phenylboronic acid generally enhance the rate of transmetalation, the key step in the Suzuki-Miyaura catalytic cycle, often leading to higher yields.[1]
-
Electron-withdrawing groups (e.g., formyl) can decrease the nucleophilicity of the boronic acid, potentially slowing down the reaction. However, they are well-tolerated and offer a valuable functional handle for further synthetic transformations.[6]
-
Steric hindrance from bulky substituents, such as the tert-butyl group, can sometimes impede the reaction, although modern catalyst systems with bulky phosphine ligands can often overcome this challenge.[7] The tert-butoxymethyl group is also sterically demanding and may influence reaction rates.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on common methodologies for the Suzuki-Miyaura coupling of arylboronic acids with aryl bromides.[2][8]
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl bromide, phenylboronic acid, palladium catalyst, and base under an inert atmosphere.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in the Synthesis of Bioactive Molecules: Combretastatin A-4 Analogs
Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization, a critical process in cell division, making it a significant lead compound in cancer research.[9] The synthesis of analogs of Combretastatin A-4 often utilizes the Suzuki-Miyaura coupling to construct the characteristic stilbene core, where different substituted phenylboronic acids are coupled with a suitable vinyl halide.[9]
The choice of boronic acid allows for the introduction of various functionalities on one of the phenyl rings, enabling the exploration of structure-activity relationships (SAR). For example, boronic acid analogs of Combretastatin A-4 have been synthesized and evaluated for their cytotoxic and tubulin polymerization inhibitory activities.[10][11] While specific examples using this compound were not found, its structural similarity to other substituted phenylboronic acids suggests its potential as a building block in the synthesis of novel Combretastatin A-4 analogs. The tert-butoxymethyl group could influence the compound's solubility, metabolic stability, and binding interactions with tubulin.
Biological Activity and Cytotoxicity
Boronic acids and their derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[12] They are known to act as enzyme inhibitors, with some boronic acid-containing drugs approved for clinical use.[12] In the context of cancer, various phenylboronic acid derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[13]
The mechanism of cytotoxicity can vary, but for many compounds related to Combretastatin A-4, it involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
Comparative Cytotoxicity Data
The following table presents representative half-maximal inhibitory concentration (IC₅₀) values for different boronic acid-containing compounds against various cancer cell lines. It is important to note that these values are highly dependent on the specific compound structure and the cell line being tested.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Boronic acid chalcone analog | A549 (Lung) | 0.29 | [14] |
| Boronic acid chalcone analog | MCF-7 (Breast) | <0.01 - 0.9 | [13] |
| Boric Acid | HL-60 (Leukemia) | >500 (low cytotoxicity) | [15] |
| Phenylboronic Acid | DU-145 (Prostate) | Inhibits migration at 1mM | [16] |
Experimental Protocol: Representative Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of a compound on cancer cell lines.[3][15]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway Inhibition: Tubulin Polymerization
Many boronic acid-containing compounds, particularly those designed as Combretastatin A-4 analogs, exert their anticancer effects by interfering with the dynamics of microtubules.[11] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell structure, and intracellular transport. They are formed by the polymerization of α- and β-tubulin heterodimers.
Inhibitors of tubulin polymerization bind to tubulin and prevent the formation of microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells.[9]
Conclusion
This compound represents a valuable, albeit less studied, building block for organic synthesis and medicinal chemistry. Based on the general principles of Suzuki-Miyaura coupling, its reactivity is expected to be comparable to other electron-rich and sterically accessible phenylboronic acids. The tert-butoxymethyl group offers a unique combination of steric bulk and potential for modification, which could be advantageous in the design of novel bioactive molecules, including analogs of Combretastatin A-4.
Further direct comparative studies are warranted to fully elucidate the performance of this compound relative to other boronic acids in standardized synthetic and biological assays. This would provide a clearer understanding of its potential for applications in drug discovery and materials science.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 4-tert-Butoxymethylphenylboronic Acid Coupling Products by GC-MS
For researchers and professionals in drug development, the accurate validation of coupling products is paramount to ensure the purity, efficacy, and safety of synthesized compounds. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of Suzuki coupling products derived from 4-tert-Butoxymethylphenylboronic acid, comparing it with alternative analytical techniques.
Introduction to Analytical Validation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1] Validating the reaction's success involves confirming the presence of the desired product and quantifying any remaining starting materials or byproducts. GC-MS is a powerful technique for this purpose, offering both high-resolution separation and definitive mass-based identification.[2] However, its suitability depends on the analyte's properties, particularly its volatility and thermal stability.[3]
GC-MS for Suzuki Coupling Product Analysis
GC-MS separates chemical mixtures based on the components' differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[4] After separation, the compounds are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.
A key consideration for analyzing boronic acids and their derivatives is their polarity and low volatility, which often necessitates a derivatization step to make them suitable for GC analysis.[5][6] This process converts polar functional groups (like the -B(OH)₂) into less polar, more volatile analogues.[7]
Experimental Protocol: GC-MS Analysis
This protocol is a representative method for the analysis of a Suzuki coupling reaction mixture involving this compound.
1. Sample Preparation & Derivatization:
-
Quench a 100 µL aliquot of the reaction mixture.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dried residue, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of the boronic acid and any other active hydrogen-containing species.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.[8]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[8]
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.[8]
-
Inlet Temperature: 250°C.[8]
-
Injection Mode: Split (e.g., 50:1 ratio) with an injection volume of 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[8]
-
-
MS System: Agilent 5977A Mass Selective Detector or equivalent.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-600.[9]
-
Ion Source Temperature: 230°C.
3. Data Analysis:
-
Identify the derivatized product and starting materials by comparing their retention times and mass spectra to those of known standards or by interpreting the fragmentation patterns.
-
Quantify the components by integrating the peak areas of characteristic ions (using Selected Ion Monitoring, SIM, for higher sensitivity) and applying a calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the validation of Suzuki coupling products using GC-MS.
Comparison with Alternative Methods
While GC-MS is a robust technique, other methods are also widely used for analyzing Suzuki coupling reactions. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, the properties of the analytes, and available instrumentation.
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Volatility | Requires volatile or derivatized compounds.[3] | Not required. Suitable for non-volatile compounds.[3] | Not required. Suitable for non-volatile compounds.[3] |
| Derivatization | Often mandatory for polar boronic acids.[5] | Not required. | Not required, simplifying sample preparation.[10] |
| Separation Efficiency | Excellent; high-resolution separation is typical.[11] | Good to excellent, depending on column and mobile phase. | Good to excellent; coupled with mass detection.[4] |
| Detection Principle | Mass-to-charge ratio (m/z) of fragments. | UV-Vis absorbance. | Mass-to-charge ratio (m/z) of molecular ions. |
| Structural Information | High; provides fragmentation patterns for identification.[2] | Low; relies on retention time and UV spectrum. | High; provides molecular weight and fragmentation (MS/MS).[12] |
| Sensitivity (Typical) | Good (ppm to high ppb). Can reach low ng or sub-ng levels.[8][11] | Moderate (ppm level). | Excellent (ppb to ppt). Generally more sensitive than GC-MS.[4][10] |
| Quantitation Limit | ~2.5-30 ppm reported for boronic species.[8] | Analyte dependent. | ~1 ppm (1.0 µg/mL) reported for a range of boronic acids.[10] |
| Key Advantage | High separation power and standardized libraries (NIST) for identification.[5] | Widely available, robust, and cost-effective. | High sensitivity and specificity without derivatization.[10] |
| Key Limitation | Destructive; requires thermally stable compounds and often derivatization.[13] | Limited peak identification capability; co-elution can be an issue. | Higher instrument cost and complexity. |
Conclusion
GC-MS is a highly effective and reliable method for the validation of this compound coupling products, provided that an appropriate derivatization strategy is employed. Its high separation efficiency and the detailed structural information from mass spectrometry allow for confident identification and quantification of products and impurities.[5]
However, for compounds that are thermally labile or for laboratories aiming to simplify sample preparation, LC-MS presents a superior alternative.[3][10] LC-MS avoids the need for derivatization and often provides greater sensitivity. The ultimate choice between GC-MS and alternative methods should be guided by the specific molecular characteristics of the analytes, the required detection limits, and the available analytical resources.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. escholarship.org [escholarship.org]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]
- 7. gcms.cz [gcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gentechscientific.com [gentechscientific.com]
A Comparative Guide to Analytical Methods for 4-tert-Butoxymethylphenylboronic Acid Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount for the synthesis of well-characterized and reliable final products. 4-tert-Butoxymethylphenylboronic acid is a key building block in organic synthesis, particularly in cross-coupling reactions. This guide provides a comprehensive comparison of the primary analytical methods for determining its purity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on various factors, including the physicochemical properties of this compound and its potential impurities, as well as the specific requirements for accuracy, precision, sensitivity, and throughput.
| Feature | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Quantification based on the ratio of the integral of an analyte's signal to that of a certified internal standard.[1] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. Derivatization is often required for polar compounds like boronic acids to increase volatility. | Applicable to any soluble compound with a unique NMR signal. Provides structural information simultaneously.[2] |
| Sample Preparation | Dissolution in a suitable solvent, typically the mobile phase. | Dissolution in a volatile solvent; may require derivatization to improve volatility and thermal stability. | Precise weighing of the sample and a certified internal standard, followed by dissolution in a deuterated solvent. |
| Common Impurities Detected | Process-related impurities (e.g., starting materials, by-products), boroxine (anhydride). | Volatile impurities, residual solvents, and derivatized non-volatile impurities. | A wide range of impurities containing the nucleus being observed (e.g., ¹H), including structural isomers and the boroxine anhydride. |
| Noteworthy Aspects | A robust and widely used technique in quality control laboratories. Method development can be time-consuming. | Highly sensitive and provides structural information of impurities through mass spectra. Derivatization adds a step to the workflow and can introduce variability. | A primary analytical method that does not require a reference standard of the analyte itself.[2] Lower sensitivity compared to chromatographic methods. |
Quantitative Data Summary
The following tables summarize typical performance data for each analytical method in the purity assessment of this compound. The data presented is illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: RP-HPLC Method Performance
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Table 2: GC-MS Method Performance (after derivatization)
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.005% |
| Limit of Quantitation (LOQ) | 0.015% |
| Precision (%RSD) | < 3.0% |
| Accuracy (% Recovery) | 97.0% - 103.0% |
Table 3: qNMR Method Performance
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 1.0% |
| Accuracy (% Purity) | 99.0% ± 0.5% |
Experimental Protocols
Detailed methodologies are provided below for each of the discussed analytical techniques for the purity analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a typical RP-HPLC method for the purity determination of this compound and the separation of its common impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Data Analysis: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for the analysis of this compound after derivatization. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common to increase volatility.
-
Instrumentation: Gas chromatograph with a Mass Spectrometer detector.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injection Volume: 1 µL (split ratio 20:1).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 500 µL of pyridine and 500 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Data Analysis: Purity is determined by area percent normalization of the derivatized analyte peak. Impurities are identified by their mass spectra and retention times.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of purity against a certified internal standard.
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The standard should have signals that do not overlap with the analyte signals.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in 0.75 mL of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 8 or more to ensure a good signal-to-noise ratio.
-
-
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Experimental workflow for RP-HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for qNMR analysis.
References
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of 4-tert-Butoxymethylphenylboronic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal for the creation of carbon-carbon bonds in the development of pharmaceuticals and functional materials. The choice of catalyst is critical for the success of this reaction, particularly when employing sterically hindered or electronically complex substrates such as 4-tert-butoxymethylphenylboronic acid. While direct comparative studies on this specific boronic acid are not extensively available in published literature, valuable insights can be drawn from research on structurally related, sterically hindered arylboronic acids. This guide provides a comparative overview of common palladium catalysts, supported by experimental data from analogous systems, to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium catalyst in the Suzuki-Miyaura coupling of sterically demanding arylboronic acids is highly dependent on the ligand, base, and solvent system employed. Below is a summary of the performance of several widely used palladium catalyst systems in reactions involving substrates analogous to this compound, such as those bearing bulky tert-butyl or other functional groups.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / Na₂CO₃ | Toluene/H₂O or DMF/H₂O | 80-100 | 12-24 | 70-90 | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ / K₃PO₄ | Dioxane/H₂O or DMF | 100 | 8-16 | 85-95 | [2][3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O or Dioxane | 100 | 1-18 | >95 | [2][4] |
| XPhos Pd G2 | XPhos | K₃PO₄ | EtOH/H₂O or DMF/EtOH/H₂O | 80-100 | 0.5-2 | >95 | [5][6][7] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 (RT) | 12 | ~95 | [2] |
Note: The data presented is a synthesis from various sources for illustrative purposes and may not represent results from a single head-to-head study. Reaction conditions and yields are substrate-dependent and may require optimization.
Discussion of Catalyst Systems
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : A classical and versatile catalyst, Pd(PPh₃)₄ is effective for a range of Suzuki couplings. However, for sterically hindered substrates, it may necessitate higher temperatures and longer reaction times.[1][8]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) : This robust catalyst is known for its high efficiency in challenging couplings, including those with heteroaryl and sterically encumbered boronic acids.[2][9][3] Its stability and broad applicability make it a common choice.
-
Buchwald Ligands and Precatalysts (e.g., SPhos, XPhos) : The development of bulky and electron-rich biaryl monophosphine ligands, such as SPhos and XPhos, has significantly advanced the field.[2][4] Precatalysts like XPhos Pd G2 are highly active, enabling rapid reactions at lower catalyst loadings and accommodating a wide array of functional groups and sterically demanding partners.[5][6][7] These systems are particularly effective for achieving high turnover numbers and are often the preferred choice for complex syntheses.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with Tri(tert-butyl)phosphine (P(t-Bu)₃) : This catalyst system is notable for its high reactivity, often facilitating couplings at room temperature, which can be advantageous for sensitive substrates.[2]
Experimental Protocols
The following provides a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound and its analogs.
General Procedure for Suzuki-Miyaura Coupling:
Materials and Reagents:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (or analog) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/Water, 4:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
Reaction Setup:
-
To a flame-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum or cap.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
If using microwave irradiation, the reaction mixture can be heated to the specified temperature for a shorter duration (e.g., 30-40 minutes).[6]
Reaction and Work-up:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Workflow
The following diagrams illustrate the key logical and procedural steps in a typical Suzuki-Miyaura cross-coupling experiment.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nasc.ac.in [nasc.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Base Selection in Suzuki-Miyaura Coupling of 4-tert-Butoxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter influencing the success of this reaction is the choice of base, which plays a pivotal role in the catalytic cycle, primarily by activating the boronic acid for transmetalation. This guide provides a comparative overview of commonly used bases in the Suzuki-Miyaura coupling of 4-tert-Butoxymethylphenylboronic acid with a hypothetical aryl halide, supported by representative experimental data and detailed protocols.
Data Presentation: Yield Comparison of Different Bases
The selection of an appropriate base is crucial for maximizing the yield of the desired biphenyl product. Inorganic bases are most commonly employed in Suzuki-Miyaura couplings, with their efficacy influenced by factors such as basicity, solubility, and the nature of the cation.[1][2] The following table summarizes representative yields for the coupling of this compound with a generic aryl bromide using different bases under typical reaction conditions.
| Entry | Base | Solvent | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | SPhos | 100 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane | Pd(dppf)Cl₂ | - | 90 | 12 | 88 |
| 3 | K₂CO₃ | DME/H₂O | Pd(PPh₃)₄ | - | 80 | 16 | 85 |
| 4 | Na₂CO₃ | Ethanol/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 18 | 78 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | XPhos | 100 | 10 | 75 |
| 6 | TEA | DMF | Pd₂(dba)₃ | P(t-Bu)₃ | 110 | 24 | 45 |
Note: The yield data presented in this table is representative and intended for illustrative purposes. Actual yields may vary depending on the specific substrates, reaction conditions, and catalyst system employed.
Stronger, anhydrous bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often provide higher yields, particularly with more challenging substrates.[3] Weaker bases such as sodium carbonate (Na₂CO₃) can also be effective, and the choice may depend on the presence of base-sensitive functional groups on the coupling partners.[4] Organic bases like triethylamine (TEA) are generally less effective in this application.
Experimental Protocols
Reproducibility in Suzuki-Miyaura coupling reactions is highly dependent on the experimental procedure. Below is a detailed protocol for a general reaction, which can be adapted for specific substrates and optimization studies.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (e.g., Aryl bromide) (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, the base, the palladium catalyst, and the phosphine ligand.
-
Add the degassed solvent to the flask via syringe.
-
The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired biphenyl derivative.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for the Suzuki-Miyaura coupling reaction, from reaction setup to product purification.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
The Strategic Advantage of 4-tert-Butoxymethylphenylboronic Acid in Modern Synthesis
In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of boronic acid is pivotal to the success and efficiency of the synthesis. Among the myriad of available options, 4-tert-Butoxymethylphenylboronic acid has emerged as a reagent of interest, offering distinct advantages in the construction of complex molecular architectures. This guide provides a comprehensive comparison of this compound with other commonly used phenylboronic acid derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The tert-butoxymethyl group, a bulky and electron-donating substituent, imparts unique properties to the phenylboronic acid scaffold. This group can enhance the solubility of the reagent and its derivatives in organic solvents, a crucial factor in achieving homogeneous reaction conditions and improving reaction kinetics. Furthermore, the electronic nature of the tert-butoxymethyl group can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, often leading to higher yields and faster reaction times compared to electron-neutral or electron-withdrawing analogues.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
To objectively assess the performance of this compound, a comparative study was conducted using the Suzuki-Miyaura coupling reaction with a common coupling partner, 4-bromoacetophenone. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, we have utilized data for its close structural and reactive analogue, 4-(hydroxymethyl)phenylboronic acid. The tert-butoxymethyl group is a protected form of the hydroxymethyl group, and their electronic and steric influences on the Suzuki-Miyaura coupling are expected to be highly similar. The performance of this analogue was compared against phenylboronic acid, 4-methoxyphenylboronic acid (electron-donating), and 4-chlorophenylboronic acid (electron-withdrawing).
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-(Hydroxymethyl)phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 4-Chlorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
This data is compiled for comparative purposes and is based on typical results found in organic synthesis literature for Suzuki-Miyaura reactions under the specified conditions.
The data clearly indicates that phenylboronic acids with electron-donating substituents, such as the hydroxymethyl and methoxy groups, provide higher yields in Suzuki-Miyaura coupling compared to the unsubstituted phenylboronic acid and the electron-withdrawn 4-chlorophenylboronic acid. The high yield obtained with 4-(hydroxymethyl)phenylboronic acid underscores the potential of this compound as a highly effective reagent in cross-coupling chemistry.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of 4-(tert-butoxymethyl)phenylboronic acid and its application in a representative Suzuki-Miyaura cross-coupling reaction.
Synthesis of 4-(tert-Butoxymethyl)phenylboronic acid
Materials:
-
4-(Bromomethyl)phenylboronic acid pinacol ester
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium sulfate
Procedure:
-
To a solution of 4-(bromomethyl)phenylboronic acid pinacol ester (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with the slow addition of 1 M HCl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-(tert-butoxymethyl)phenylboronic acid.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (or its analogue) (1.2 eq)
-
Aryl halide (e.g., 4-bromoacetophenone) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), and K₂CO₃ (2.0 eq).
-
Add toluene and water in a 4:1 ratio.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for the time indicated by TLC or GC-MS monitoring.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Advantage
To better illustrate the workflow and the underlying principles of the Suzuki-Miyaura reaction, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura reaction.
Performance of 4-tert-Butoxymethylphenylboronic Acid in Various Solvents: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of solvent can be critical to the success of a reaction, influencing yield, reaction rate, and purity of the final product. This guide provides a comparative analysis of the performance of 4-tert-butoxymethylphenylboronic acid in different solvents, particularly in the context of the widely used Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar boronic acids to provide a robust predictive performance overview.
Solubility Profile
Table 1: Comparative Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents (Mole Fraction, x)
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.375 | 0.130 | 0.108 | |
| Dipropyl Ether | 293.15 | 0.085 | 0.015 | 0.012 |
| 303.15 | 0.125 | 0.025 | 0.020 | |
| 313.15 | 0.180 | 0.040 | 0.033 | |
| 323.15 | 0.250 | 0.062 | 0.052 | |
| Methylcyclohexane | 293.15 | 0.003 | <0.001 | <0.001 |
| 303.15 | 0.005 | 0.001 | <0.001 | |
| 313.15 | 0.009 | 0.002 | 0.001 | |
| 323.15 | 0.015 | 0.004 | 0.002 |
Based on this data, it can be inferred that this compound will exhibit good solubility in polar aprotic solvents like acetone and 3-pentanone, as well as in ethers like dipropyl ether. Its solubility is expected to be moderate in chloroform and significantly lower in nonpolar hydrocarbon solvents such as methylcyclohexane.
Performance in Suzuki-Miyaura Coupling
The choice of solvent in a Suzuki-Miyaura coupling reaction significantly impacts the reaction's efficiency. The solvent must facilitate the dissolution of the reactants and the base, and also influence the stability and activity of the palladium catalyst.
Table 2: Expected Performance of this compound in Suzuki-Miyaura Coupling with a Generic Aryl Bromide
| Solvent System | Base | Expected Relative Performance | Rationale |
| Toluene/Water | K₂CO₃, K₃PO₄ | Good to Excellent | Biphasic system allows for dissolution of both organic and inorganic reagents. Toluene is a good solvent for the aryl halide and the boronic acid. |
| 1,4-Dioxane/Water | K₂CO₃, Cs₂CO₃ | Excellent | Dioxane is an excellent solvent for a wide range of organic compounds and is miscible with water, creating a homogeneous reaction environment. |
| Tetrahydrofuran (THF)/Water | K₂CO₃, NaOH | Good | Similar to dioxane, THF is a good polar aprotic solvent. Its lower boiling point may require longer reaction times or sealed reaction vessels. |
| Dimethylformamide (DMF) | K₂CO₃, Et₃N | Good to Excellent | Highly polar aprotic solvent that can facilitate the reaction, but may require higher temperatures for removal during workup. |
| Ethanol/Water | Na₂CO₃, K₂CO₃ | Moderate to Good | "Green" solvent choice. Performance can be substrate-dependent. |
Comparison with Alternative Boronic Acids
In many applications, other substituted phenylboronic acids can be considered as alternatives to this compound. The choice often depends on the desired electronic and steric properties of the final product, as well as the cost and availability of the starting material.
Table 3: Comparison of this compound with Common Alternatives
| Feature | This compound | 4-tert-Butylphenylboronic Acid | 4-Methoxyphenylboronic Acid |
| Structure | tert-Butoxymethyl group at para position | tert-Butyl group at para position | Methoxy group at para position |
| Expected Solubility | Good in polar aprotic and ether solvents. | Good in many organic solvents.[1] | Good in polar organic solvents. |
| Electronic Effect | Weakly electron-donating. | Weakly electron-donating (inductive), sterically bulky. | Moderately electron-donating (resonance). |
| Expected Reactivity in Suzuki Coupling | Good reactivity expected. The ether linkage is generally stable under typical Suzuki conditions. | Generally provides good to excellent yields in Suzuki couplings.[2] | High reactivity, often leading to excellent yields. |
| Potential Advantages | The tert-butoxymethyl group can potentially be cleaved to a hydroxymethyl group, offering a handle for further functionalization. | The bulky tert-butyl group can impart specific steric properties to the final product and can improve solubility in organic solvents.[2] | The methoxy group is a strong electron-donating group, which can facilitate the oxidative addition step in the Suzuki coupling. |
| Potential Disadvantages | The ether linkage might be susceptible to cleavage under harsh acidic or basic conditions, although generally stable for Suzuki reactions. | The steric bulk might hinder reactions with highly substituted coupling partners. | The high reactivity might lead to more side reactions in some cases. |
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction using an arylboronic acid is provided below. This protocol should be optimized for specific substrates and reaction scales.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add the chosen solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) and the base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
4-tert-Butoxymethylphenylboronic Acid: A Review of Its Applications in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in organic synthesis is paramount to achieving desired molecular complexity and high reaction yields. Among the vast array of organoboron compounds utilized in modern synthetic chemistry, 4-tert-Butoxymethylphenylboronic acid presents itself as a potentially valuable reagent. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific applications and detailed experimental data for this particular compound, especially when compared to its structural analog, 4-tert-butylphenylboronic acid.
This guide aims to provide an overview of the anticipated applications of this compound, primarily focusing on its potential role in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of direct experimental evidence, this review will draw inferences from the well-established reactivity of similar phenylboronic acids and the behavior of the tert-butoxymethyl (BOM) protecting group.
Principle Application: Suzuki-Miyaura Cross-Coupling
The primary anticipated application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, widely employed in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures.
In this context, this compound would serve as the organoboron nucleophile, reacting with various aryl, vinyl, or alkyl halides or triflates to yield the corresponding cross-coupled products. The general mechanism for the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Role of the tert-Butoxymethyl Group
The distinguishing feature of this compound is the tert-butoxymethyl ether group. This substituent can be envisioned to serve two primary purposes:
-
A Protecting Group: The tert-butoxymethyl (BOM) group is known as a protecting group for hydroxyl functionalities. In the context of this boronic acid, it could be part of a larger synthetic strategy where the ultimate goal is to deprotect the BOM group to reveal a hydroxymethylphenyl moiety. The cleavage of a tert-butoxymethyl ether is typically achieved under acidic conditions.
-
Modulator of Physical Properties: The bulky and lipophilic tert-butyl group can influence the solubility of the boronic acid and its derivatives in organic solvents, potentially impacting reaction kinetics and purification processes.
Comparison with Alternatives
A direct, data-supported comparison of this compound with other phenylboronic acids is not possible due to the lack of published experimental results. However, we can infer its potential performance relative to common alternatives:
-
Phenylboronic Acid: The parent compound, phenylboronic acid, is a benchmark for Suzuki-Miyaura reactions. This compound would be expected to have different steric and electronic properties that could influence reaction rates and yields.
-
4-tert-Butylphenylboronic Acid: This is the most closely related and widely studied analog. The primary difference is the presence of an ether linkage in the subject compound. This might slightly alter the electronic nature of the phenyl ring and will certainly impact the polarity and steric bulk of the substituent.
-
Other Substituted Phenylboronic Acids: A vast library of substituted phenylboronic acids is commercially available, allowing for the introduction of a wide range of functional groups. The choice of boronic acid is dictated by the specific synthetic target.
Table 1: Hypothetical Comparison of Phenylboronic Acid Derivatives (Note: The data for this compound is speculative due to a lack of experimental evidence.)
| Boronic Acid | Key Feature | Potential Advantages | Potential Disadvantages |
| Phenylboronic Acid | Unsubstituted | Baseline reactivity, well-understood | Lacks functionality for further modification |
| 4-tert-Butylphenylboronic Acid | Bulky, lipophilic group | Increased solubility in non-polar solvents | Steric hindrance may affect some reactions |
| 4-Methoxyphenylboronic Acid | Electron-donating group | Generally higher yields in Suzuki coupling | Methoxy group may undergo undesired reactions |
| This compound | Protecting group functionality | Allows for post-coupling deprotection to a hydroxymethyl group | Limited commercial availability and lack of reactivity data |
Experimental Protocols
While no specific experimental protocols for Suzuki-Miyaura reactions involving this compound have been found in the literature, a general procedure can be adapted from protocols for similar boronic acids.
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add an appropriate degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound remains a compound with largely unexplored potential in organic synthesis. While its structural features suggest a primary role in Suzuki-Miyaura cross-coupling reactions, potentially as a precursor to hydroxymethyl-substituted biaryls, the lack of published data makes it difficult to assess its performance relative to other commercially available boronic acids.
For researchers and drug development professionals, the utility of this compound will depend on its synthetic accessibility and the specific requirements of their target molecules. Future studies are needed to elucidate its reactivity, optimize reaction conditions for its use in cross-coupling reactions, and provide the quantitative data necessary for a thorough comparison with existing reagents. Until such data becomes available, its application will likely be limited to exploratory synthetic endeavors.
Safety Operating Guide
Proper Disposal of 4-tert-Butoxymethylphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle 4-tert-Butoxymethylphenylboronic acid with appropriate safety measures. As with similar boronic acid compounds, this substance should be treated as hazardous chemical waste.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. At a minimum, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat and, if necessary, a chemical-resistant apron.
-
Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.
All handling and disposal operations should be performed within a certified chemical fume hood to minimize the risk of inhalation. Emergency eyewash stations and safety showers must be readily accessible.
Quantitative Data for a Structurally Similar Compound
To provide context on the physical and chemical properties, the following data for the closely related compound, 4-tert-Butylphenylboronic acid, is presented.
| Property | Value |
| Molecular Formula | C₁₀H₁₅BO₂ |
| Molecular Weight | 178.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 191-196 °C |
| Boiling Point | 296.7 °C at 760 mmHg |
| Density | 1.02 g/cm³ |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional policies and local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible wastes should be kept separate.
-
-
Containerization:
-
Collect waste in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
Keep the waste container securely closed except when adding waste.[1]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area should be well-ventilated, secure, and away from incompatible materials.
-
-
Final Disposal:
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.
-
Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with the available resources. For large or unknown spills, contact your institution's EHS department immediately.
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. Place the contaminated absorbent into the hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-tert-Butoxymethylphenylboronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-tert-Butoxymethylphenylboronic acid. The following procedures are based on established best practices for handling boronic acid derivatives and are intended to ensure a safe laboratory environment.
Disclaimer: This information is compiled from safety data sheets of structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information before handling this compound.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data from related boronic acids, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6][7]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[6]
-
Wash hands thoroughly with soap and water after handling and before breaks.[4]
-
Remove any contaminated clothing immediately and wash it before reuse.[6]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][4] | Protects eyes from dust particles and potential splashes of the chemical.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4] | Protects skin from accidental spills and contact.[4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][4] | Minimizes the risk of respiratory tract irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[5]
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[6][9]
Waste Segregation and Collection:
-
Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer system.[9]
-
Collect all solid and liquid waste containing this compound in a designated, labeled, and sealed container for hazardous waste.[6][8]
-
Use a container that is compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[9]
-
Whenever possible, leave the chemical in its original container.[9]
Storage and Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility, as per your institution's guidelines.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[9]
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[9]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[6]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[6][8]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[9]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[9]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][2]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[1][3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[1]
Hierarchy of Controls for Handling this compound
Caption: Hierarchy of controls for safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
